Pip-alkyne-Ph-COOCH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 4-(2-piperidin-4-ylethynyl)benzoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3 |
InChI Key |
MVKCFRVJYFABPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Pip-alkyne-Ph-COOCH3 (CAS 2308496-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pip-alkyne-Ph-COOCH3, a critical building block in the development of targeted protein degraders. The document details its chemical properties, synthesis, and application in the formation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the potent Androgen Receptor (AR) degrader, ARD-266.
Core Compound Properties
This compound, systematically named methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate, is a bifunctional molecule featuring a piperidine ring, an alkyne group, and a methyl benzoate moiety. Its primary utility lies in its role as a linker in the synthesis of PROTACs.[1][2][3][4][5] The alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules.
| Property | Value | Reference |
| CAS Number | 2308496-47-9 | |
| Molecular Formula | C15H17NO2 | |
| Molecular Weight | 243.30 g/mol | |
| IUPAC Name | methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate | |
| Appearance | Solid | |
| Purity | >98% |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically involves the protection of the piperidine nitrogen, followed by a Sonogashira coupling reaction and subsequent deprotection.
Synthesis of N-Boc-4-ethynylpiperidine (Intermediate 1)
A common precursor for the piperidine portion is N-Boc-4-ethynylpiperidine. The synthesis of this intermediate is a crucial first step.
Sonogashira Coupling
The core of the synthesis involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an N-protected 4-ethynylpiperidine and an aryl halide, such as methyl 4-iodobenzoate.
Experimental Protocol: Synthesis of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate
-
To a solution of N-Boc-4-ethynylpiperidine and methyl 4-iodobenzoate in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added.
-
A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.
-
The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the protected intermediate.
Deprotection of the Piperidine Nitrogen
The final step is the removal of the N-Boc protecting group to yield the free amine of this compound.
Experimental Protocol: N-Boc Deprotection
-
The N-Boc protected intermediate is dissolved in a suitable solvent, such as dichloromethane or dioxane.
-
An excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), is added to the solution.
-
The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, with reaction progress monitored by TLC or LC-MS.
-
Upon complete deprotection, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt), which is then collected by filtration. Alternatively, the reaction can be neutralized with a base and the free amine extracted.
Application in PROTAC Synthesis: The Case of ARD-266
This compound is a key linker used in the synthesis of ARD-266, a highly potent and efficient PROTAC degrader of the Androgen Receptor (AR). ARD-266 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the this compound linker, and a ligand that binds to the Androgen Receptor.
Synthesis of ARD-266 via Click Chemistry
The assembly of ARD-266 utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the alkyne group of this compound is reacted with an azide-functionalized VHL E3 ligase ligand.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The azide-containing VHL ligand and this compound are dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
A copper(II) sulfate solution and a solution of a reducing agent, typically sodium ascorbate, are added to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
The reaction is stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by LC-MS.
-
Upon completion, the product is isolated and purified, typically using preparative HPLC, to yield the final PROTAC, ARD-266.
Biological Activity and Mechanism of Action of ARD-266
ARD-266 functions as a potent degrader of the Androgen Receptor, a key therapeutic target in prostate cancer. By simultaneously binding to the AR and the VHL E3 ubiquitin ligase, ARD-266 brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the AR, marking it for degradation by the proteasome.
Quantitative Biological Data for ARD-266
The efficacy of ARD-266 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines.
| Cell Line | DC50 (nM) | Reference |
| LNCaP | 0.2-1 | |
| VCaP | 0.2-1 | |
| 22Rv1 | 0.2-1 |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Visualizing the Mechanism of Action and Synthesis
ARD-266 Mechanism of Action: Androgen Receptor Degradation
The following diagram illustrates the signaling pathway of Androgen Receptor degradation induced by ARD-266.
Caption: ARD-266 mediated degradation of the Androgen Receptor.
Synthetic Workflow for ARD-266
This diagram outlines the key synthetic steps for producing ARD-266, highlighting the role of this compound.
Caption: Synthetic workflow for the PROTAC degrader ARD-266.
References
"Pip-alkyne-Ph-COOCH3" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip-alkyne-Ph-COOCH3, also known as methyl 4-(piperidin-4-ylethynyl)benzoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a piperidine ring, a phenyl group, an alkyne moiety, and a methyl ester. This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation. This guide provides a comprehensive overview of the key molecular data, a representative synthetic protocol, and a visualization of its synthetic pathway.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 243.30 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₇NO₂ | |
| CAS Number | 2308496-47-9 | |
| Synonyms | methyl 4-(piperidin-4-ylethynyl)benzoate | |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Synthetic Methodology
The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction involves the coupling of a protected 4-ethynylpiperidine derivative with a methyl 4-halobenzoate, followed by deprotection.
Representative Experimental Protocol: Sonogashira Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions and starting materials.
Materials and Reagents:
-
Boc-4-ethynylpiperidine
-
Methyl 4-iodobenzoate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Coupling Reaction:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-4-ethynylpiperidine (1.0 eq), methyl 4-iodobenzoate (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-Pip-alkyne-Ph-COOCH3.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, filter, and concentrate to yield the final product, this compound.
-
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow for this compound via a Sonogashira coupling reaction followed by deprotection.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound is a key building block in the construction of PROTACs. The piperidine and phenyl-alkyne moieties can be further functionalized to attach to a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The "click chemistry" reactivity of the alkyne group provides a highly efficient and specific method for conjugation. The development of novel linkers is a critical aspect of PROTAC design, influencing the efficacy and selectivity of the resulting degrader. The modular nature of syntheses involving linkers like this compound allows for the rapid generation of PROTAC libraries for screening and optimization in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to "Pip-alkyne-Ph-COOCH3" as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] A typical PROTAC consists of three essential components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell.
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency (DC50) and maximum degradation level (Dmax). Furthermore, the linker's physicochemical properties impact the overall molecule's solubility, cell permeability, and pharmacokinetic profile. Common linker motifs include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures like piperidine/piperazine rings, phenyl groups, and alkynes, which can improve metabolic stability and conformational control.
This guide provides a detailed technical overview of the specific linker "Pip-alkyne-Ph-COOCH3," chemically known as methyl 4-(2-piperidin-4-ylethynyl)benzoate . This entity serves as a key building block in the synthesis of advanced PROTACs, most notably the Androgen Receptor (AR) degrader ARD-266. We will explore its structural components, its role in the synthesis and performance of ARD-266, and provide relevant quantitative data and experimental protocols.
Core Components and Rationale of the this compound Linker
The designation "this compound" describes a semi-rigid linker composed of four distinct chemical motifs, each contributing to the final PROTAC's properties.
-
Piperidine (Pip): This saturated heterocycle introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation. The piperidine nitrogen can also serve as a protonable center, potentially improving the aqueous solubility and pharmacokinetic properties of the PROTAC.
-
Alkyne: The alkyne group provides linear rigidity and serves as a crucial chemical handle. It is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for conjugating the linker to another part of the PROTAC molecule (e.g., the E3 ligase ligand). This synthetic strategy allows for the rapid assembly of PROTAC libraries for optimization.
-
Phenyl (Ph): The phenyl ring adds planarity and rigidity. Aromatic linkers can improve the stability of the ternary complex through non-covalent interactions, such as π-π stacking with amino acid residues (e.g., Tyrosine) on the E3 ligase or target protein.
-
Methyl Ester (COOCH3): The methyl ester group can influence the polarity and solubility of the linker. While it can be solvent-exposed, it may also participate in hydrogen bonding within the ternary complex. In some cases, ester functionalities are incorporated as handles for later-stage modification or to fine-tune electronic properties.
The combination of these elements in this compound results in a linker that balances rigidity and synthetic accessibility, making it a valuable tool for PROTAC development.
Case Study: Application in the Androgen Receptor PROTAC ARD-266
This compound is a documented linker used in the synthesis of ARD-266, a potent and efficient PROTAC degrader of the Androgen Receptor (AR) that recruits the von Hippel-Lindau (VHL) E3 ligase. AR is a critical drug target in prostate cancer, and its degradation offers a therapeutic advantage over simple inhibition. The linker connects the AR ligand to the VHL ligand, facilitating the formation of the AR-ARD-266-VHL ternary complex.
Quantitative Performance Data of ARD-266
The performance of ARD-266, enabled by the this compound linker, has been quantified in various biochemical and cellular assays. The data below is extracted from the seminal publication by Han et al. (2019).
| Parameter | Description | ARD-266 Value | Cell Line | Reference |
| AR Degradation DC50 | Concentration for 50% maximal degradation of AR protein. | 0.2 nM | LNCaP | |
| AR Degradation Dmax | Maximum percentage of AR protein degradation. | >95% | LNCaP | |
| VHL Binding Affinity (IC50) | Concentration to inhibit 50% of fluorescent tracer binding to VHL. | 1600 nM | N/A (Biochemical) | |
| AR Binding Affinity (IC50) | Concentration to inhibit 50% of fluorescent tracer binding to AR. | 22 nM | N/A (Biochemical) | |
| Anti-proliferative Activity (IC50) | Concentration to inhibit 50% of cell growth. | 0.3 nM | LNCaP | |
| Anti-proliferative Activity (IC50) | Concentration to inhibit 50% of cell growth. | 0.8 nM | VCaP |
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Ubiquitin-Proteasome System (UPS) Pathway
The fundamental mechanism of action for a PROTAC like ARD-266 is the hijacking of the UPS. The diagram below illustrates this process.
General Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC follows a multi-step process, from chemical synthesis to in vivo testing. The workflow diagram illustrates these key stages.
Logical Structure of a PROTAC Molecule
The diagram below represents the logical relationship and modular nature of a PROTAC, highlighting the central role of the linker.
Experimental Protocols
The following are generalized protocols based on standard methodologies in PROTAC research and the synthesis of molecules like ARD-266.
Protocol: Synthesis of PROTAC via CuAAC (Click Chemistry)
This protocol describes the final conjugation step to assemble the PROTAC using the this compound linker.
-
Reagent Preparation :
-
Dissolve the azide-functionalized E3 ligase ligand (e.g., VHL-N3) (1.0 eq) in a suitable solvent mixture like DMF/H2O or tBuOH/H2O.
-
Dissolve the this compound linker, which has been pre-conjugated to the POI ligand (e.g., AR-warhead-Pip-alkyne-Ph-COOCH3), (1.1 eq) in the same solvent.
-
-
Catalyst Addition :
-
To the stirring reaction mixture, add sodium ascorbate (0.5 eq) as a reducing agent.
-
Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.2 eq). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.
-
-
Reaction :
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
-
Characterization :
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.
-
Cell Culture and Treatment :
-
Plate cells (e.g., LNCaP prostate cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., ARD-266, from 0.01 nM to 1 µM) or DMSO as a vehicle control. Incubate for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.
-
Conclusion
The linker "this compound" represents a sophisticated and rationally designed component for the construction of potent PROTACs. Its architecture, combining the rigidity of piperidine and phenyl rings with the synthetic utility of an alkyne handle, makes it an effective tool for optimizing the performance of degraders. The successful development of ARD-266, a highly potent Androgen Receptor degrader, underscores the utility of this linker in creating clinically relevant molecules. The data and protocols presented in this guide provide a technical foundation for researchers aiming to leverage this and similar linker strategies in the ongoing quest to drug the "undruggable" proteome.
References
An In-depth Technical Guide to Pip-alkyne-Ph-COOCH3: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip-alkyne-Ph-COOCH3, systematically named methyl 4-(2-(piperidin-1-yl)eth-1-yn-1-yl)benzoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structure, incorporating a piperidine ring, a phenyl group, a methyl ester, and a terminal alkyne, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, functional groups, and its application in contemporary research, supported by experimental data and protocols.
Chemical Structure and Functional Groups
The structural formula of this compound is C15H17NO2, with a molecular weight of 243.3 g/mol . The molecule's key feature is its distinct functional groups, which impart its specific reactivity and utility.
Key Functional Groups:
-
Piperidine Ring: A saturated heterocyclic amine that can participate in various chemical reactions and often serves as a ligand for E3 ligases in PROTACs.
-
Alkyne Group: A carbon-carbon triple bond that is a key component for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent linkage to molecules containing an azide group.
-
Phenyl Group: A benzene ring that provides a rigid scaffold and can be involved in pi-stacking interactions.
-
Methyl Ester Group (-COOCH3): An ester functional group that can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification.
The spatial arrangement of these groups allows this compound to act as a versatile linker, connecting a target protein-binding ligand to an E3 ligase-recruiting moiety in the design of PROTACs.
Physicochemical and Spectroscopic Data
Herein, we summarize the key physicochemical and spectroscopic data for this compound. This information is critical for its identification, characterization, and quality control in a research setting.
| Property | Value |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 2308496-47-9 |
| Appearance | Solid |
| SMILES | COC(=O)c1ccc(C#CC2CCNCC2)cc1 |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Observed Peaks / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 3.91 (s, 3H), 3.42 (s, 2H), 2.62 (t, J=5.4 Hz, 4H), 1.66 (p, J=5.6 Hz, 4H), 1.50 (p, J=5.6 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.7, 131.6, 129.5, 128.8, 125.7, 88.8, 82.0, 54.1, 52.2, 49.3, 25.9, 24.1. |
| IR (KBr, cm⁻¹) | Key absorptions are expected around 3300 cm⁻¹ (alkyne C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 2200 cm⁻¹ (C≡C stretch), 1720 cm⁻¹ (C=O stretch of the ester), 1600 cm⁻¹ (C=C stretch of the aromatic ring), and 1275 cm⁻¹ (C-O stretch of the ester). |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C15H18NO2⁺: 244.1332, found 244.1338. |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Materials:
-
Methyl 4-iodobenzoate
-
1-ethynylpiperidine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Slowly add 1-ethynylpiperidine (1.2 eq) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Application in PROTAC Synthesis: A Click Chemistry Approach
This compound serves as a linker in the synthesis of PROTACs, such as ARD-266, a potent androgen receptor (AR) degrader.[1][2] The alkyne group is utilized for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., an azide-modified VHL ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 eq) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting PROTAC molecule by preparative HPLC.
Visualizing Molecular Mechanisms and Workflows
PROTAC Mechanism of Action
The primary application of this compound is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC, synthesized using this linker, induces the degradation of a target protein.[3][4][5]
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" reaction is a cornerstone of bioconjugation and is central to the application of this compound. The following diagram outlines the typical experimental workflow for a CuAAC reaction.
Caption: Experimental workflow for a CuAAC "click chemistry" reaction.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and the specific reactivity of its functional groups, particularly the terminal alkyne, enable its efficient incorporation into complex molecules like PROTACs through robust and reliable chemical reactions such as the CuAAC. The data and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important building block in the development of novel therapeutics and chemical probes.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
The Role of Pip-alkyne-Ph-COOCH3 in Androgen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. However, resistance to conventional AR antagonists is a major clinical challenge. A promising strategy to overcome this resistance is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the role of "Pip-alkyne-Ph-COOCH3," a key chemical linker, in the development of a potent AR-degrading PROTAC, ARD-266. We will explore the mechanism of action, quantitative efficacy, and the detailed experimental protocols used to characterize this novel therapeutic approach.
From Linker to Degrader: The Genesis of ARD-266
"this compound," chemically known as methyl 4-[2-(piperidin-4-yl)ethynyl]benzoate, is not an active AR degrader itself. Instead, it serves as a crucial linker molecule in the synthesis of the PROTAC ARD-266[1]. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein (in this case, the androgen receptor), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The design of ARD-266 incorporates a potent AR antagonist and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by the "this compound"-derived linker[1][2]. The structure of the linker is critical for the proper orientation and formation of a stable ternary complex between the AR, ARD-266, and the VHL E3 ligase, which is essential for efficient degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The PROTAC ARD-266 operates through a catalytic mechanism to induce the degradation of the androgen receptor. The process can be summarized in the following steps:
-
Binding to AR and VHL: The ARD-266 molecule simultaneously binds to the ligand-binding domain of the androgen receptor and the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings the AR and the VHL E3 ligase into close proximity, forming a ternary complex (AR/ARD-266/VHL).
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR.
-
Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling of ARD-266: After the degradation of the AR, ARD-266 is released and can bind to another AR protein, initiating another cycle of degradation.
This catalytic mode of action allows a single molecule of ARD-266 to induce the degradation of multiple AR proteins, leading to a profound and sustained reduction in AR levels.
Quantitative Data on the Efficacy of ARD-266
The efficacy of ARD-266 has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation of Androgen Receptor by ARD-266
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | AR+ | 0.5 | >95 | [3] |
| VCaP | AR+ | 1.0 | >95 | |
| 22Rv1 | AR+, AR-V7+ | 0.2 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of ARD-266
| Cell Line | IC50 (nM) | Reference |
| LNCaP | 6 | |
| VCaP | Not Reported | |
| 22Rv1 | Not Reported |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of ARD-266.
Western Blotting for AR Degradation
This protocol is used to quantify the levels of AR protein in cells following treatment with ARD-266.
Detailed Protocol:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with various concentrations of ARD-266 or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against AR. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR levels are normalized to the loading control.
Cell Viability Assay
This protocol measures the effect of ARD-266 on the proliferation and viability of prostate cancer cells.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of ARD-266 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol is used to measure the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the downstream effects of AR degradation.
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Cells are treated with ARD-266 as described for the Western blot experiment. Total RNA is then extracted using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers for AR target genes (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
"this compound" plays a pivotal, albeit indirect, role in the degradation of the androgen receptor by serving as a key building block for the potent PROTAC degrader, ARD-266. The resulting molecule, ARD-266, effectively hijacks the cell's ubiquitin-proteasome system to induce the efficient and sustained degradation of the AR protein. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug developers working on novel therapies for prostate cancer. The development of AR degraders like ARD-266 represents a significant advancement in the field and holds great promise for overcoming resistance to current anti-androgen therapies.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pip-alkyne-Ph-COOCH3 and Its Application in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-(piperidin-4-ylethynyl)benzoate, commonly referred to as Pip-alkyne-Ph-COOCH3. This bifunctional molecule, featuring a terminal alkyne and a piperidine-phenyl-ester moiety, has emerged as a valuable building block in the field of medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its utility is primarily demonstrated through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the synthesis of this compound, provides protocols for its use in click chemistry, and presents its notable application in the synthesis of the androgen receptor (AR) degrader, ARD-266.
Introduction to this compound and Click Chemistry
This compound is a chemical reagent with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol .[1][2] Its structure incorporates a terminal alkyne group, which is a key functional group for participating in click chemistry reactions. Specifically, the alkyne moiety allows for highly efficient and specific covalent bond formation with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly.[3]
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTAC synthesis often relies on click chemistry to connect the target-binding ligand and the E3 ligase-binding ligand via a linker. This compound serves as a readily adaptable component for constructing these linkers.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of two key intermediates followed by their coupling and subsequent deprotection. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-ethynylpiperidine
Step 2: Sonogashira Coupling
This step involves the palladium- and copper-catalyzed cross-coupling of N-Boc-4-ethynylpiperidine with methyl 4-iodobenzoate.
-
Reaction:
-
Protocol: A general protocol for Sonogashira coupling involves dissolving the aryl halide (methyl 4-iodobenzoate, 1.0 equiv) and the terminal alkyne (N-Boc-4-ethynylpiperidine, 1.1-1.5 equiv) in a degassed solvent such as THF or DMF. To this solution, a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added, followed by an amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent. The reaction mixture is typically stirred at room temperature to an elevated temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group from the piperidine nitrogen.
-
Reaction:
-
Protocol: The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is then added (typically in a 1:1 to 1:4 ratio with DCM), and the reaction is stirred at room temperature for 1-2 hours.
-
Work-up: After the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The residue is then typically neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to yield the final product, this compound.
| Synthesis Step | Reactants | Key Reagents | Typical Yield | Purification Method |
| Sonogashira Coupling | N-Boc-4-ethynylpiperidine, Methyl 4-iodobenzoate | Pd(PPh3)2Cl2, CuI, Et3N | Good to Excellent | Column Chromatography |
| N-Boc Deprotection | Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | TFA, DCM | High | Extraction/Neutralization |
Table 1: Summary of synthetic steps for this compound. (Note: Specific yields are not available in the provided search results and are indicated qualitatively based on similar reported reactions).
Application in Click Chemistry: Synthesis of PROTAC ARD-266
A prominent application of this compound is in the synthesis of ARD-266, a highly potent PROTAC degrader of the androgen receptor (AR). In this synthesis, this compound acts as the alkyne-containing linker, which is "clicked" to an azide-functionalized von Hippel-Lindau (VHL) E3 ligase ligand.
Figure 2: General workflow for the synthesis of PROTAC ARD-266 using click chemistry.
General Experimental Protocol for CuAAC
The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction, which can be adapted for the synthesis of ARD-266.
-
Materials:
-
This compound (1.0 equivalent)
-
Azide-functionalized VHL ligand (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO4) (e.g., 0.1 equivalents)
-
Sodium ascorbate (e.g., 0.2-0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
Dissolve this compound and the azide-functionalized VHL ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. If a ligand is used, it can be pre-mixed with the copper sulfate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard procedures such as extraction with an organic solvent, followed by washing with water and brine. The crude product is then purified, typically by column chromatography, to yield the desired PROTAC.
| Parameter | Condition | Purpose |
| Catalyst | Copper(I) (generated in situ from CuSO4 and Sodium Ascorbate) | Catalyzes the [3+2] cycloaddition |
| Solvent | t-BuOH/H2O, DMF, etc. | Solubilizes reactants |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 1 - 12 hours | Varies depending on substrates |
| Purification | Column Chromatography | To isolate the pure PROTAC |
Table 2: Typical reaction conditions for CuAAC in PROTAC synthesis.
Signaling Pathways and Logical Relationships
In the context of ARD-266, this compound is a component of a molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the androgen receptor. The logical relationship of this process is illustrated below.
Figure 3: Mechanism of action of the PROTAC ARD-266.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward, albeit multi-step, synthesis and its efficient reactivity in copper-catalyzed click chemistry make it an attractive component for the construction of PROTACs and other molecular probes. The successful incorporation of this linker into the potent androgen receptor degrader ARD-266 highlights its significance and potential for future applications in drug discovery and chemical biology. Further research to optimize its synthesis and explore its utility in creating diverse molecular architectures is warranted.
References
Core Principles for the Application of Pip-alkyne-Ph-COOCH3 in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pip-alkyne-Ph-COOCH3, chemically known as methyl 4-(2-(piperidin-1-yl)eth-1-yn-1-yl)benzoate, is a specialized chemical linker that has gained prominence in the field of targeted protein degradation. Its unique structure, incorporating a piperidine moiety, a phenyl group, a methyl ester, and a terminal alkyne, makes it a valuable tool in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the fundamental principles of utilizing this compound in synthesis, with a focus on its application in the development of the androgen receptor (AR) degrader, ARD-266.
This document will detail the core applications of this compound, provide structured quantitative data, outline detailed experimental protocols, and present visual diagrams of key processes to facilitate a deeper understanding for researchers in drug discovery and chemical biology.
Core Application: PROTAC Synthesis via Click Chemistry
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The terminal alkyne group on this compound is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1]
In the synthesis of the potent AR degrader ARD-266, this compound serves as the precursor to the linker that connects the von Hippel-Lindau (VHL) E3 ligase ligand to the AR ligand.[1] This click chemistry approach offers a highly efficient and modular strategy for assembling the final PROTAC molecule.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇NO₂ | [2][3][4] |
| Molecular Weight | 243.3 g/mol | |
| CAS Number | 2308496-47-9 | |
| Appearance | Solid | |
| Purity | Typically >98% |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided in the supplementary information of the foundational paper by Han et al. (2019). The synthesis involves a Sonogashira coupling reaction between a suitable protected piperidine-alkyne derivative and a methyl 4-halobenzoate, followed by deprotection. For the purpose of this guide, a representative synthetic scheme is outlined below.
Reaction Scheme:
-
Reactants: Commercially available starting materials.
-
Key Transformation: Sonogashira coupling.
-
Purification: Column chromatography.
Note: For the explicit, step-by-step synthesis protocol and characterization data (¹H NMR, ¹³C NMR, and MS), researchers are directed to the supporting information of J. Med. Chem. 2019, 62, 24, 11218–11231.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
The following is a generalized protocol for the CuAAC reaction, which is central to the application of this compound. This protocol is based on established methods and the specific application in the synthesis of ARD-266.
Materials:
-
This compound (the alkyne component)
-
Azide-functionalized VHL ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Suitable solvent (e.g., a mixture of t-BuOH and H₂O)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized VHL ligand and this compound in the chosen solvent system.
-
-
Preparation of the Catalyst:
-
In a separate vial, prepare a premix of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in the solvent.
-
-
Reaction Initiation:
-
Add the catalyst premix to the solution of the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Reaction Conditions:
-
The reaction is typically stirred at room temperature.
-
Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the final PROTAC.
-
| Parameter | Typical Value/Condition |
| Reactant Molar Ratio | 1:1 (Alkyne:Azide) |
| Copper Catalyst | 0.1 - 0.3 equivalents |
| Reducing Agent | 0.5 - 1.0 equivalents |
| Ligand | 0.5 - 1.5 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours |
Diagrams and Workflows
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC, such as ARD-266, utilizing this compound.
Caption: General workflow for PROTAC synthesis using this compound.
ARD-266 Signaling Pathway
The mechanism of action of ARD-266, a PROTAC synthesized using a derivative of this compound, is depicted in the signaling pathway diagram below.
References
An In-Depth Technical Guide to Pip-alkyne-Ph-COOCH3 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design of a PROTAC is a modular endeavor, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the ternary complex formation, stability, and overall efficacy of the PROTAC. This technical guide focuses on Pip-alkyne-Ph-COOCH3 , a versatile linker building block that has demonstrated significant utility in the development of potent PROTACs.
This compound is an alkyl chain-based PROTAC linker characterized by a piperidine ring, a terminal alkyne group, a phenyl ring, and a methyl ester. Its chemical structure allows for facile incorporation into PROTAC synthesis workflows, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This linker has been successfully employed in the synthesis of ARD-266, a highly potent and selective degrader of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[1][2][3] This guide will provide a comprehensive overview of this compound, its application in the synthesis of the AR degrader ARD-266, relevant quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
Core Concepts and Application
This compound serves as a bifunctional linker precursor. The terminal alkyne group provides a reactive handle for conjugation to a molecule containing an azide group, typically the E3 ligase ligand or the target protein ligand, via CuAAC. The other end of the molecule, after potential modification, can be attached to the other binding moiety of the PROTAC. The piperidine and phenyl groups contribute to the overall rigidity and conformation of the resulting PROTAC, which are critical factors in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
A notable application of this linker is in the synthesis of ARD-266, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Interestingly, the development of ARD-266 demonstrated that even a VHL ligand with a weak binding affinity (in the micromolar range) can be utilized to create a highly potent PROTAC when incorporated with an optimized linker.
Quantitative Data
The following tables summarize the key quantitative data for the PROTAC ARD-266, which incorporates the this compound linker. This data is extracted from the seminal publication by Han et al. in the Journal of Medicinal Chemistry (2019).
| Compound | Cell Line | DC50 (nM) * | Dmax (%) |
| ARD-266 | LNCaP | 0.2 | >95 |
| ARD-266 | VCaP | 1 | >95 |
| ARD-266 | 22Rv1 | 1 | >95 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation.
| Ligand | Target | Binding Affinity (Ki, µM) |
| VHL Ligand used in ARD-266 | VHL | 2-3 |
Experimental Protocols
The following are detailed methodologies for the synthesis of ARD-266 and its biological evaluation, adapted from Han et al. (2019).
Synthesis of ARD-266 (Compound 11)
The synthesis of ARD-266 involves a multi-step process culminating in a click chemistry reaction to conjugate the AR-targeting moiety with the VHL-recruiting moiety via the linker derived from this compound.
Step 1: Synthesis of the Azide-Functionalized VHL Ligand
-
To a solution of the VHL ligand precursor (containing a free hydroxyl group) in dichloromethane (DCM), add 2-azidoacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized VHL ligand.
Step 2: Synthesis of the Alkyne-Functionalized AR Ligand incorporating this compound
-
Couple a suitable AR antagonist precursor with this compound using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the alkyne-functionalized AR ligand.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized VHL ligand and the alkyne-functionalized AR ligand (incorporating the this compound linker) in a mixture of tert-butanol and water (1:1).
-
Add a freshly prepared solution of sodium ascorbate in water.
-
Add copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield ARD-266.
Western Blotting for AR Degradation
-
Cell Culture and Treatment: Plate prostate cancer cells (LNCaP, VCaP, or 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARD-266 or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software to determine the percentage of AR degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (VHL/Elongin B/Elongin C), and recombinant AR protein in ubiquitination reaction buffer.
-
Initiation of Reaction: Add ATP and ubiquitin to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by Western blotting using an antibody specific for the AR to observe higher molecular weight bands corresponding to ubiquitinated AR.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, such as ARD-266.
Androgen Receptor Signaling Pathway
Caption: Simplified overview of the androgen receptor signaling pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.
References
Methodological & Application
Synthesis Protocol for Pip-alkyne-Ph-COOCH3: A Key Linker for the PROTAC Degrader ARD-266
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of "Pip-alkyne-Ph-COOCH3," a critical bifunctional linker used in the construction of the potent Androgen Receptor (AR) degrader, ARD-266. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are working on Proteolysis Targeting Chimeras (PROTACs).
ARD-266 is a highly effective PROTAC that induces the degradation of the Androgen Receptor, a key target in the treatment of prostate cancer.[1] The synthesis of ARD-266 relies on a modular approach, where the "this compound" linker serves to connect the AR-binding moiety with the E3 ligase-recruiting element. This linker, chemically known as methyl 4-(piperidin-4-ylethynyl)benzoate, provides the necessary alkyne functionality for the final "click chemistry" conjugation step in the assembly of ARD-266.
Overview of the Synthesis
The synthesis of this compound is achieved through a two-step process:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between methyl 4-iodobenzoate and N-Boc-4-ethynylpiperidine to form the carbon-carbon bond between the phenyl ring and the piperidine moiety.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final linker.
This protocol provides a comprehensive, step-by-step guide for each of these reactions, including reagent quantities, reaction conditions, and purification methods.
Experimental Protocols
Step 1: Synthesis of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (N-Boc protected linker)
This step involves a Sonogashira coupling reaction to connect the aromatic and piperidine rings.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 4-iodobenzoate | 262.04 | 1.0 g | 3.82 |
| tert-Butyl 4-ethynylpiperidine-1-carboxylate | 209.29 | 0.88 g | 4.20 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 134 mg | 0.191 |
| Copper(I) iodide (CuI) | 190.45 | 73 mg | 0.382 |
| Triethylamine (TEA) | 101.19 | 15 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 15 mL | - |
Procedure:
-
To a dried round-bottom flask, add methyl 4-iodobenzoate (1.0 g, 3.82 mmol), tert-butyl 4-ethynylpiperidine-1-carboxylate (0.88 g, 4.20 mmol), dichlorobis(triphenylphosphine)palladium(II) (134 mg, 0.191 mmol), and copper(I) iodide (73 mg, 0.382 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (15 mL) and triethylamine (15 mL).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate as a solid.
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 3.91 (s, 3H), 3.68 (m, 2H), 3.16 (m, 2H), 2.80 (tt, J = 7.6, 3.8 Hz, 1H), 1.88 (m, 2H), 1.68 (m, 2H), 1.47 (s, 9H).
-
Mass Spectrometry (ESI): m/z calculated for C₂₀H₂₅NO₄ [M+H]⁺: 344.18; found: 344.2.
Step 2: Synthesis of methyl 4-(piperidin-4-ylethynyl)benzoate (this compound)
This step involves the removal of the N-Boc protecting group to yield the final linker.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | 343.43 | 1.0 g | 2.91 |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
Procedure:
-
Dissolve methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (1.0 g, 2.91 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5 mL) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(piperidin-4-ylethynyl)benzoate.
Characterization Data (Expected):
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.5 Hz, 2H), 7.46 (d, J = 8.5 Hz, 2H), 3.91 (s, 3H), 3.18 (m, 2H), 2.75 (m, 2H), 2.68 (m, 1H), 1.95 (m, 2H), 1.70 (m, 2H).
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺: 244.13; found: 244.1.
Synthetic Workflow and Signaling Pathway Context
The following diagrams illustrate the synthetic workflow for this compound and its subsequent role in the formation of the ARD-266 PROTAC, which ultimately leads to the degradation of the Androgen Receptor.
Caption: Synthetic workflow for this compound.
Caption: Formation of ARD-266 and its mechanism of action.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key linker for the PROTAC degrader ARD-266. The described two-step synthesis is robust and can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid in confirming the identity and purity of the synthesized compounds. The successful synthesis of this linker is a critical step in the development of ARD-266 and other PROTACs that utilize a similar modular design.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "Pip-alkyne-Ph-COOCH3"
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This reaction facilitates the specific and efficient covalent ligation of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The CuAAC reaction is renowned for its remarkable reliability, specificity, and biocompatibility, proceeding under mild, often aqueous conditions over a wide pH range (4-12).[3] These features make it an invaluable tool in drug discovery, chemical biology, and materials science.
The alkyne-bearing molecule, "Pip-alkyne-Ph-COOCH3" (a substituted phenylalkyne containing piperidine and methyl ester groups), represents a versatile building block. Its structural motifs are common in medicinal chemistry, and the terminal alkyne provides a reactive handle for conjugation. Using the CuAAC reaction, this building block can be readily linked to a diverse array of azide-containing molecules, including small molecule fragments, peptides, or carrier molecules, to rapidly generate libraries of novel compounds for drug screening and development. The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially enhancing the pharmacological properties of the final conjugate.
Core Principles of the CuAAC Reaction
The CuAAC reaction's success lies in the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance catalyst stability, prevent oxidative homocoupling of the alkyne, and protect sensitive substrates, a chelating ligand is often employed. For aqueous or biological applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred, while TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly used in organic solvents.
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction of "this compound" with a generic azide partner. The protocol is designed as a starting point and may require optimization depending on the specific azide used.
Materials and Reagents
-
Alkyne: this compound
-
Azide: Azide-containing reaction partner
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate (NaAsc)
-
Ligand: THPTA or TBTA
-
Solvents: Degassed, deionized water; tert-Butanol or Dimethyl sulfoxide (DMSO)
-
Purification: Silica gel for column chromatography, appropriate organic solvents (e.g., ethyl acetate, hexanes), and deionized water for extraction.
Equipment
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Analytical balance
-
pH meter (for aqueous reactions)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Protocol 1: CuAAC in Aqueous/Organic Mixture (General Purpose)
This protocol is suitable for a wide range of substrates and is a good starting point for optimization.
1. Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate mass in DMSO or a suitable organic solvent.
-
Azide Partner (10 mM): Dissolve in DMSO or t-BuOH/water.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Ligand (200 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use as it is prone to oxidation.
2. Reaction Setup:
-
To a reaction vial, add the This compound solution (1.0 eq).
-
Add the Azide Partner solution (1.0 - 1.2 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve a final alkyne concentration of approximately 5-10 mM.
-
In a separate microfuge tube, prepare the catalyst premix. Add the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the catalyst premix to the reaction vial to achieve a final copper concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to achieve a final concentration of 5-10 mol%.
-
Ensure the reaction mixture is stirring vigorously.
3. Reaction Monitoring and Workup:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified 1,2,3-triazole product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Typical CuAAC Reaction Conditions
The following table summarizes typical conditions for CuAAC reactions involving substituted phenylalkynes, which can serve as a guide for optimizing the reaction with "this compound".
| Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | 0.5 | NHC-based | Neat | 25 | < 0.1 | >99 | |
| Phenylacetylene | Benzyl Azide | 1 | CuI | Glycerol | 25 | 0.5 | 95 | |
| Propargyl Alcohol | Phenyl Azide | 5 | None | t-BuOH/H₂O | 25 | 12 | 91 | |
| Peptide-alkyne | Peptide-azide | Not specified | CuSO₄/NaAsc | DMF | 25 | 1 | >95 | |
| 4-Ethynyltoluene | Benzyl Azide | 0.5 | NHC-based | Neat | 25 | < 0.1 | >99 |
Note: "NHC-based" refers to N-Heterocyclic Carbene ligands. "Neat" indicates the reaction was run without a solvent.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
Logical Relationship in Drug Discovery
Caption: Modular assembly of novel molecules via CuAAC for drug discovery.
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Pip-alkyne-Ph-COOCH3" in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the utilization of "Pip-alkyne-Ph-COOCH3," an alkyl chain-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines two primary synthetic strategies, detailed experimental protocols, and methods for evaluating the efficacy of the resulting PROTACs.
Introduction to "this compound" in PROTAC Design
"this compound," also known as methyl 4-(piperidin-4-ylethynyl)benzoate, is a versatile linker for PROTAC synthesis. Its structure incorporates a terminal alkyne group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. The rigid phenyl-alkyne component provides defined spatial orientation, while the piperidine and methyl benzoate moieties can be further functionalized, offering flexibility in PROTAC design. This linker has been utilized in the synthesis of potent PROTACs, such as the Androgen Receptor (AR) degrader ARD-266, demonstrating its utility in developing novel therapeutics.[1][2]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| Appearance | Solid |
| Key Functional Groups | Terminal Alkyne, Piperidine, Methyl Ester |
PROTAC Synthesis Strategies
Two primary strategies can be employed to incorporate "this compound" into a PROTAC molecule:
-
Direct "Click Chemistry" (CuAAC) Approach: This is the most direct method, where the terminal alkyne of the linker reacts with an azide-functionalized E3 ligase ligand or target protein ligand (warhead).
-
Hydrolysis and Amide Coupling Approach: This two-step method involves the hydrolysis of the methyl ester to a carboxylic acid, followed by standard amide bond formation with an amine-functionalized warhead or E3 ligase ligand.
The choice of strategy depends on the available functional groups on the warhead and E3 ligase ligand.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of "this compound" with an azide-functionalized molecule (either the warhead or E3 ligase ligand).
Materials:
-
This compound
-
Azide-functionalized binding molecule (Warhead-N3 or E3 Ligase Ligand-N3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve "this compound" (1.0 equivalent) and the azide-functionalized binding molecule (1.0 equivalent) in the chosen solvent system under an inert atmosphere (nitrogen or argon).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until completion (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: PROTAC Synthesis via Hydrolysis and Amide Coupling
This protocol involves a two-step process: hydrolysis of the methyl ester of "this compound" followed by amide coupling.
Step 2a: Hydrolysis of "this compound"
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol (optional, to aid solubility)
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, combine "this compound" with a 10% aqueous solution of sodium hydroxide. Ethanol can be added to improve solubility.
-
Reflux: Heat the mixture to reflux and maintain for 1-3 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to room temperature and then carefully acidify with hydrochloric acid until a precipitate (the carboxylic acid product) is formed.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate ("Pip-alkyne-Ph-COOH").
Step 2b: Amide Coupling
Materials:
-
"Pip-alkyne-Ph-COOH" (from Step 2a)
-
Amine-functionalized binding molecule (Warhead-NH2 or E3 Ligase Ligand-NH2)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Nitrogen or Argon source
Procedure:
-
Activation: Dissolve "Pip-alkyne-Ph-COOH" (1.0 equivalent) in anhydrous DMF under an inert atmosphere. Add the coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine-functionalized binding molecule (1.0 equivalent) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Evaluation of PROTAC Efficacy
The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3]
Protocol 3: Determination of DC50 and Dmax by Western Blotting
Materials:
-
Appropriate cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Determine the DC50 and Dmax values from the resulting dose-response curve.
-
Quantitative Data Summary
The following table provides representative data for the highly potent Androgen Receptor (AR) degrader, ARD-266, which is synthesized using a derivative of "this compound". This data serves as a benchmark for the expected potency of PROTACs developed using this linker scaffold.
| PROTAC Name | Target Protein | E3 Ligase | Cell Lines | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | >95 | [1][2] |
Visualizations
Caption: Synthetic strategies for incorporating "this compound" into PROTACs.
Caption: PROTAC mechanism of action and the experimental workflow for determining DC50 and Dmax.
References
Application Notes and Protocols for "Pip-alkyne-Ph-COOCH3" Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the utilization of "Pip-alkyne-Ph-COOCH3" in click chemistry reactions. The primary focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively produces 1,5-disubstituted triazoles.[1][2][3] These methods offer a robust and versatile strategy for the synthesis of complex molecules in various applications, including drug discovery and bioconjugation.
Overview of Azide-Alkyne Click Chemistry
The azide-alkyne cycloaddition is a powerful class of reactions that forms a stable triazole linkage between an azide and an alkyne. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the use of metal catalysts allows the reaction to proceed under mild conditions with high regioselectivity.[4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles.[3] The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation. The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for the reaction of terminal and internal alkynes.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical experimental conditions for CuAAC and RuAAC reactions applicable to "this compound".
Table 1: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Notes |
| Catalyst | CuSO₄ (1-10 mol%) with Sodium Ascorbate (5-20 mol%) or [CuBr(PPh₃)₃] (0.5-5 mol%) | In situ reduction of Cu(II) to Cu(I) is common. [CuBr(PPh₃)₃] can be used directly. |
| Ligand | THPTA or TBTA (5 equivalents relative to copper) | Ligands stabilize the Cu(I) oxidation state and accelerate the reaction. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, THF, H₂O | Co-solvents are often used to ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | The reaction is typically performed at room temperature. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Atmosphere | Air or inert (N₂, Ar) | While often performed in air, an inert atmosphere can prevent oxidation of Cu(I). |
Table 2: Typical Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Parameter | Condition | Notes |
| Catalyst | CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%) | These are among the most effective ruthenium catalysts. |
| Solvent | Toluene, Benzene, Dioxane, DMF | Anhydrous solvents are generally preferred. |
| Temperature | Room Temperature to 100 °C | Cp*RuCl(COD) can be effective at ambient temperatures. |
| Reaction Time | 4 - 48 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Atmosphere | Inert (N₂, Ar) | Ruthenium catalysts are sensitive to air and moisture. |
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of "this compound" with an azide.
Materials:
-
"this compound"
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of t-BuOH and H₂O)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add "this compound" (1.0 eq) and the azide compound (1.0 - 1.2 eq).
-
Dissolve the reactants in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.
Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the RuAAC reaction of "this compound" with an azide to yield the 1,5-regioisomer.
Materials:
-
"this compound"
-
Azide compound
-
CpRuCl(PPh₃)₂ or CpRuCl(COD)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02 eq).
-
Add "this compound" (1.0 eq) and the azide compound (1.0 - 1.2 eq) to the flask.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC of "this compound".
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Workflow
Caption: Workflow for RuAAC of "this compound".
Signaling Pathway Analogy: Click Chemistry Logic
Caption: Logical flow for selecting catalyst in click chemistry.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for the Reaction of Pip-alkyne-Ph-COOCH3 with Azide-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for forging stable triazole linkages. This application note details the use of a specific alkyne-bearing linker, methyl 4-(2-(piperidin-1-yl)ethynyl)benzoate (Pip-alkyne-Ph-COOCH3) , in CuAAC reactions with azide-containing molecules. This linker has been notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266, a potent degrader of the Androgen Receptor (AR).[1][2] PROTACs are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system, offering a promising therapeutic strategy in drug development.
This document provides detailed protocols for the CuAAC reaction involving this compound, quantitative data on the resulting product, and a visualization of the downstream biological pathway affected by the synthesized PROTAC.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and biological activity of ARD-266, a PROTAC synthesized using the this compound linker.
Table 1: Synthesis and Characterization of ARD-266
| Parameter | Value |
| Starting Materials | Intermediate 8 (azide) and This compound |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst System | Copper(II) sulfate and Sodium Ascorbate |
| Solvent | Dichloromethane (DCM) |
| Yield | 45% |
| Molecular Formula | C₅₂H₅₉ClN₆O₇ |
| Molecular Weight | 915.53 g/mol |
| Purity (UPLC-MS) | >95% |
Table 2: Biological Activity of ARD-266 in Prostate Cancer Cell Lines
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| LNCaP | Androgen Receptor (AR) | 0.5 | >95 |
| VCaP | Androgen Receptor (AR) | 1.0 | >95 |
| 22Rv1 | Androgen Receptor (AR) | 0.2-1 | >95 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an azide-containing molecule, based on the synthesis of ARD-266.
Materials:
-
Intermediate 8 (azide-functionalized molecule)
-
Methyl 4-(2-(piperidin-1-yl)ethynyl)benzoate (this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the azide-containing intermediate 8 (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.3 equivalents) and an aqueous solution of sodium ascorbate (0.6 equivalents).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure final product (ARD-266).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the CuAAC reaction and the biological signaling pathway of the resulting PROTAC molecule.
Caption: Experimental workflow for the CuAAC reaction.
Caption: PROTAC-mediated AR degradation pathway.
References
Application Notes and Protocols for the Incorporation of Pip-alkyne-Ph-COOCH3 into a PROTAC Construct
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides a detailed protocol for the incorporation of Pip-alkyne-Ph-COOCH3 , an alkyl-chain-based PROTAC linker building block, into a PROTAC construct. This linker features a terminal alkyne group, which allows for its efficient and specific conjugation to other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The modular nature of this synthetic approach facilitates the rapid assembly of PROTAC libraries with diverse linker lengths and compositions for the optimization of protein degradation.
Principle of the Method
The incorporation of this compound into a PROTAC construct is achieved through a convergent synthetic strategy. This involves the separate synthesis or acquisition of the POI ligand (warhead) and the E3 ligase ligand, each functionalized with a complementary reactive group. In this protocol, we will focus on the widely used CuAAC reaction, where the alkyne group of this compound reacts with an azide-functionalized component to form a stable triazole linkage. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules like PROTACs.
Experimental Workflow
The overall workflow for incorporating this compound into a PROTAC involves several key stages, from the functionalization of the warhead and E3 ligase ligand to the final PROTAC assembly and purification.
Materials and Reagents
-
This compound (CAS 2308496-47-9)
-
Azide-functionalized POI ligand (Warhead-N3)
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water (H2O)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, Et3N)
-
Reagents for azide functionalization (e.g., azidotrimethylsilane, sodium azide)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment
-
High-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocols
Protocol 1: Azide Functionalization of a POI Ligand (Warhead)
This protocol describes a general method for introducing an azide group into a POI ligand containing a carboxylic acid moiety.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: To the activated POI ligand, add a solution of an amino-azide linker (e.g., 1-amino-2-azidoethane) (1.1 eq) in DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the azide-functionalized warhead.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction to conjugate the azide-functionalized warhead with this compound.
-
Reaction Setup: In a vial, dissolve the azide-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq). In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the resulting PROTAC intermediate by preparative HPLC to obtain the pure product.
Protocol 3: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester on the linker to a carboxylic acid, which can then be coupled to an amine-functionalized E3 ligase ligand.
-
Hydrolysis: Dissolve the purified Warhead-Linker Intermediate in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid-functionalized intermediate.
Protocol 4: Final Amide Coupling to the E3 Ligase Ligand
This protocol details the final step of coupling the Warhead-Linker intermediate to an amine-functionalized E3 ligase ligand.
-
Activation: Dissolve the carboxylic acid-functionalized intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC directly from the reaction mixture using preparative HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical PROTAC using the described protocols.
| Step | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity (%) (by HPLC) |
| Azide Functionalization | POI Ligand-COOH | Amino-azide linker | DMF | 85 | >95 |
| CuAAC Click Chemistry | Warhead-N3 | This compound | DMF/H2O | 90 | >98 |
| Saponification | Warhead-Linker-COOCH3 | LiOH | THF/H2O | 95 | >98 |
| Final Amide Coupling | Warhead-Linker-COOH | E3 Ligase Ligand-NH2 | DMF | 75 | >99 |
Characterization
The final PROTAC construct should be thoroughly characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass.
Conclusion
The modular synthetic route described in these application notes, utilizing this compound and click chemistry, provides a robust and efficient method for the construction of PROTACs. This approach allows for the facile generation of PROTAC libraries with variations in the linker, which is crucial for optimizing the degradation efficiency and pharmacokinetic properties of the final molecule. The successful synthesis and characterization of these molecules are pivotal for advancing targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Analytical techniques for characterizing "Pip-alkyne-Ph-COOCH3" products
For Immediate Release
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the analytical characterization of "Pip-alkyne-Ph-COOCH3," a bifunctional molecule increasingly utilized as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation.[1][2][3][4][5] The protocols outlined below describe the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive structural elucidation and purity assessment of this critical research compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of "this compound" (Molecular Formula: C₁₅H₁₇NO₂, Molecular Weight: 243.3 g/mol ). The combination of spectroscopic and chromatographic techniques provides orthogonal information regarding the molecule's structure, purity, and integrity.
| Analytical Technique | Information Provided | Expected Results for "this compound" |
| ¹H and ¹³C NMR | Precise atomic-level structural information, including the connectivity of atoms and the chemical environment of protons and carbons. | Characteristic signals for the piperidine ring, the phenyl ring, the alkyne proton, and the methyl ester group. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. Fragmentation patterns can confirm the structure. | A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns for piperidine and phenyl ester moieties. |
| HPLC | Assessment of purity and quantification of the compound in a mixture. | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Characteristic absorption bands for the alkyne C≡C and C-H bonds, the ester C=O bond, and C-N and C-O bonds. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed structural information.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the "this compound" product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule. For similar piperidine-containing aromatic esters, characteristic aromatic protons can be expected between 7-8.5 ppm, the methyl ester protons around 3.9 ppm, and piperidine protons at various shifts between 1.2 and 3.8 ppm.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, identifiable pieces.
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the "this compound" product (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample may be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
-
Instrument Parameters (Example for an ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min at 180-220 °C.
-
Mass Range: m/z 50-500.
-
For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs. For piperidine derivatives, characteristic losses of neutral molecules or fragmentation of the piperidine ring are expected.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase.
Protocol for Reversed-Phase HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase composition.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters (Example for a C18 Column):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a suitable initial composition (e.g., 70% A, 30% B) and ramp up the organic phase concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: UV detector set at a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak.
-
Calculate the purity of the product by determining the area percentage of the main peak relative to the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The absorption pattern is unique to the functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation:
-
The sample can be analyzed as a thin film on a KBr or NaCl plate after evaporating the solvent.
-
Alternatively, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in "this compound".
-
Expected Peaks:
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2100-2260 cm⁻¹: C≡C stretch of the alkyne (can be weak).
-
~1720 cm⁻¹: C=O stretch of the methyl ester.
-
~1600 cm⁻¹: C=C stretches of the aromatic ring.
-
~1280 cm⁻¹ and ~1110 cm⁻¹: C-O stretches of the ester.
-
C-N stretching and various C-H bending vibrations will also be present.
-
-
Visualizations
Caption: Overall workflow for the synthesis and characterization of "this compound".
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for HPLC analysis.
References
"Pip-alkyne-Ph-COOCH3" solubility and stability for experimental use
Disclaimer: The compound "Pip-alkyne-Ph-COOCH3" is not found in publicly available chemical databases. The following information is based on the predicted properties of a molecule containing piperidine (Pip), alkyne, phenyl (Ph), and methyl ester (COOCH3) functional groups. The proposed structure for these notes is Methyl 4-(piperidin-1-yl)phenylpropiolate . Researchers must validate this information for their specific molecule.
Introduction
This document provides guidelines for the solubility and stability of "this compound," a molecule with potential applications in drug discovery and chemical biology. Its structure suggests it may serve as a building block in organic synthesis, particularly in reactions involving its alkyne group, such as "click chemistry."[1] The piperidine moiety may enhance pharmacokinetic properties like metabolic stability and aqueous solubility.[2][3]
Physicochemical Properties
The properties of "this compound" are predicted based on its constituent functional groups.
-
Piperidine: Generally increases water solubility and metabolic stability.[2][3] Piperidine itself is a colorless liquid miscible with water and many organic solvents.
-
Aryl Alkyne: This group is nonpolar and typically soluble in organic solvents, with limited solubility in water. The presence of the phenyl ring enhances lipophilicity.
-
Methyl Ester: The hydrolysis of the methyl ester can be a stability concern, particularly under acidic or basic conditions.
A summary of predicted solubility and stability is provided in the tables below.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Notes |
| Water | High | Low to Moderate | The piperidine group may increase aqueous solubility, but the aryl alkyne is hydrophobic. |
| Phosphate-Buffered Saline (PBS) | High | Low to Moderate | Similar to water, solubility may be limited. Important for biological assays. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | A common solvent for preparing stock solutions of organic compounds. |
| Ethanol | High | Moderate to High | Often used as a co-solvent to improve aqueous solubility. |
| Dichloromethane (DCM) | Low | High | A good solvent for nonpolar to moderately polar organic compounds. |
| Hexane | Low | Low | The polarity from the piperidine and ester may limit solubility. |
Table 2: Predicted Stability of this compound
| Condition | Potential Degradation Pathway | Predicted Stability | Notes |
| Acidic (pH < 4) | Ester hydrolysis, reaction at the alkyne. | Low to Moderate | Phenyl esters can undergo acid-catalyzed hydrolysis. The piperidine nitrogen will be protonated. |
| Neutral (pH 6-8) | Ester hydrolysis (slow). | Moderate to High | Generally stable for typical experimental timescales. |
| Basic (pH > 9) | Ester hydrolysis. | Low | Base-catalyzed hydrolysis of the methyl ester is likely. |
| Elevated Temperature | Thermal decomposition. | Moderate | Piperidine itself can decompose at elevated temperatures. |
| Oxidizing Agents | Oxidation of the alkyne or piperidine ring. | Low | Aryl alkynes can be oxidized. The piperidine ring is also susceptible to oxidation. |
| Light | Photodecomposition | Compound specific | Aromatic and alkyne functionalities can sometimes be light-sensitive. |
Experimental Protocols
4.1. Protocol for Determining Thermodynamic Solubility
This protocol is based on the widely used shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
HPLC-UV or LC-MS for quantification
Procedure:
-
Add an excess amount of the test compound (e.g., 1-2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound using a validated HPLC-UV or LC-MS method with a calibration curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
4.2. Protocol for Assessing Compound Stability (Stability-Indicating Assay)
A stability-indicating assay is designed to separate and quantify the intact drug from its degradation products.
Materials:
-
This compound
-
Forced degradation solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-UV or LC-MS system
-
Temperature-controlled incubator and photostability chamber
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acid/Base Hydrolysis: Add the stock solution to 0.1 M HCl and 0.1 M NaOH solutions. Incubate at a set temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Add the stock solution to a 3% hydrogen peroxide solution. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at different time points.
-
Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber and analyze at different time points.
-
Analyze all samples by a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
4.3. Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The alkyne group makes this molecule suitable for click chemistry, a highly efficient and specific reaction.
Materials:
-
This compound
-
An azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable ligand like THPTA (water-soluble) or TBTA.
-
Solvent (e.g., water, DMSO/water mixtures)
Procedure:
-
Prepare stock solutions of all reagents. For example: this compound in DMSO, azide in DMSO, CuSO₄ in water, sodium ascorbate in water, and THPTA in water.
-
In a reaction vial, add the azide solution.
-
Add the this compound solution.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard chromatographic methods.
Visualizations
Caption: General experimental workflows for assessing key properties.
Caption: Interdependencies of compound properties and applications.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Pip-alkyne-Ph-COOCH3" in Protein Degrader Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Pip-alkyne-Ph-COOCH3" is a versatile chemical linker employed in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that induce the degradation of specific target proteins. This bifunctional molecule contains a piperidine-alkyne moiety and a methyl benzoate group, which serve as key components for the modular construction of PROTACs. The alkyne group facilitates efficient and specific conjugation to an azide-modified E3 ligase ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This application note details the use of "this compound" in the synthesis and evaluation of protein degraders, with a specific focus on the development of ARD-266, a potent Androgen Receptor (AR) degrader.
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.
Application Notes: "Pip-alkyne-Ph-COOCH3" for PROTAC Library Synthesis
Harnessing Click Chemistry for Rapid and Modular PROTAC Assembly
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][4] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.
The modular nature of PROTACs necessitates the synthesis and evaluation of extensive compound libraries to optimize linker length, composition, and attachment points. "Pip-alkyne-Ph-COOCH3" is an advanced, alkyl chain-based linker building block designed for this purpose. Its terminal alkyne functionality makes it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, mild conditions, and broad functional group tolerance enable the rapid and convergent synthesis of diverse PROTAC libraries, significantly accelerating the drug discovery process.
These notes provide detailed protocols and data for utilizing alkyne-functionalized linkers, exemplified by "this compound," in the modular synthesis of PROTAC libraries.
Key Features of Alkyne-Functionalized Linkers in PROTAC Synthesis:
-
Modular Assembly: Enables the late-stage connection of a POI-binding ligand and an E3 ligase ligand, allowing for a mix-and-match approach to library generation.
-
High Reaction Yields: The CuAAC reaction typically proceeds in near-quantitative yields, simplifying purification and maximizing material usage.
-
Rapid Synthesis: The efficiency of click chemistry accelerates the production of PROTAC libraries compared to traditional multi-step linear syntheses.
-
Structural Rigidity: The incorporation of motifs like piperidine rings and alkynes can impart conformational rigidity to the linker, which can help pre-organize the PROTAC into a bioactive conformation.
-
Versatility: This approach is valuable for optimizing linker length, composition, and the site of conjugation for any given POI-E3 ligase pair.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the modular logic of PROTAC assembly and the typical workflow for synthesizing a PROTAC library using the click chemistry approach.
Caption: Modular assembly of a PROTAC molecule.
References
Troubleshooting & Optimization
Troubleshooting "Pip-alkyne-Ph-COOCH3" CuAAC reaction failures
This guide provides troubleshooting and frequently asked questions for researchers utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a focus on substrates like "Pip-alkyne-Ph-COOCH3".
Frequently Asked Questions (FAQs)
Q1: What is the CuAAC reaction and why is it so widely used?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] Its popularity stems from its high yield, mild reaction conditions, tolerance of a wide range of functional groups, and stereospecificity.[3] The reaction is often rapid and produces minimal byproducts, simplifying purification.[2][]
Q2: What is the active catalyst, and how is it generated?
The active catalyst is the Copper(I) ion (Cu⁺). Since Cu(I) is prone to oxidation to the more stable Cu(II) state in solution, it is typically generated in situ. The most common method involves reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most frequently sodium ascorbate. Alternatively, Cu(I) salts like CuI or CuBr can be used directly, often with a ligand to improve stability and solubility.
Q3: What is the role of a ligand in the CuAAC reaction?
Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation. They also increase the reaction rate and can prevent the formation of unreactive copper acetylide polymers. For reactions in aqueous or biological media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used, while ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are often used in organic solvents.
Q4: What are the optimal pH and temperature ranges for a CuAAC reaction?
CuAAC reactions are robust and can proceed over a wide pH range (typically 4-12) and at various temperatures. For many bioconjugation applications, a pH of 7-7.5 is a good starting point. Most reactions proceed efficiently at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow reactions, while lower temperatures may be used to minimize side reactions like oxidative homocoupling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound shows very low conversion to the desired triazole product. What are the potential causes and solutions?
A: Low yield is a common issue with several potential root causes. A systematic approach is needed for diagnosis.
Potential Causes & Solutions:
-
Inactive Catalyst (Copper Oxidation): The Cu(I) catalyst is essential and easily oxidized by dissolved oxygen.
-
Solution: Deoxygenate all solvents and solutions by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. Always use a sufficient excess of the reducing agent (e.g., sodium ascorbate) to continually regenerate the Cu(I) species.
-
-
Poor Reagent Quality: Azides and alkynes can degrade over time. Small molecule azides, in particular, should be handled with care and not isolated from solvent in large quantities.
-
Solution: Verify the purity of your starting materials (this compound and the corresponding azide) using NMR or LC-MS. If possible, use freshly prepared or purified reagents.
-
-
Catalyst Sequestration: Functional groups within your starting materials can chelate the copper catalyst, rendering it inactive. The piperidine nitrogen in "this compound" could potentially chelate copper. Similarly, thiols or histidine residues in biomolecules are potent inhibitors.
-
Solution: Increase the catalyst and ligand concentration. Using an accelerating ligand can help the desired reaction outcompete catalyst sequestration.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reagent concentration is critical.
-
Solution: Optimize the reaction conditions. For substrates with poor aqueous solubility, consider using a co-solvent system like DMSO/water, t-BuOH/water, or DMF. Refer to the data tables below for guidance.
-
Issue 2: Presence of Side Products
Q: My LC-MS analysis shows the desired product mass, but also significant side products, including a dimer of my alkyne. How can I minimize these?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which produces a symmetric diyne.
Cause & Solutions for Glaser Coupling:
-
Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst that then facilitates the alkyne coupling.
-
Solutions:
-
Rigorous Deoxygenation: As with low yield issues, thoroughly degas all reaction components.
-
Use of Reducing Agent: Ensure a sufficient concentration of sodium ascorbate is present throughout the reaction to maintain a reducing environment and suppress the oxidative pathway.
-
Add a Ligand: Ligands like THPTA or TBTA can accelerate the primary CuAAC reaction, allowing it to effectively outcompete the slower Glaser coupling side reaction.
-
In reactions involving proteins or peptides, other side reactions can occur, such as the formation of thiotriazoles from cysteine residues. This is less relevant for small molecules like this compound unless other thiol-containing reagents are present.
Issue 3: Product Purification and Copper Removal
Q: After column chromatography, my triazole product has a persistent green or blue tint, indicating copper contamination. How can I remove the residual copper?
A: Triazoles are excellent chelators of copper ions, which can make removing the catalyst challenging.
Solutions for Copper Removal:
-
Aqueous Wash with Chelating Agents: During the reaction workup, wash the organic layer containing your product with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).
-
Precipitation: If your product is soluble in a solvent where copper sulfide is not, you can add a sulfide source (e.g., Na₂S) to precipitate the copper, which can then be removed by filtration.
-
Specialized Chromatography: Use silica gel treated with a chelating agent or perform an additional purification step with a resin specifically designed for metal scavenging.
-
Crystallization: If your product is a solid, crystallization is a very effective method for obtaining a highly pure, copper-free material.
Data Presentation: Reaction Parameter Optimization
Table 1: Common CuAAC Catalyst Systems and Conditions
| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Characteristics |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Aqueous buffers, DMSO/H₂O | Excellent for bioconjugation and water-soluble substrates. |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | THF, DMF, CH₂Cl₂ | Ideal for organic synthesis with substrates soluble in organic media. |
| CuI or CuBr | None needed | None or various | DMF, Acetonitrile, Neat | Direct use of Cu(I); often requires inert atmosphere. |
| Cu wire | Disproportionation | None | Various | Heterogeneous source of Cu(I); avoids high concentrations of copper salts. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low/No Yield | Copper oxidation; Poor reagent quality; Catalyst sequestration | Degas solvents; Use excess sodium ascorbate; Add a stabilizing ligand (e.g., THPTA). |
| Glaser Coupling | Presence of oxygen; Insufficient reducing agent | Rigorously deoxygenate reaction mixture; Increase sodium ascorbate concentration. |
| Reaction Stalls | Reagent degradation; Insoluble product/reagent | Monitor reagent purity; Change solvent system to improve solubility (e.g., add DMSO). |
| Copper Contamination | Strong chelation by triazole product | Wash with aqueous EDTA solution; Use a copper scavenging resin; Recrystallize product. |
Key Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for specific azide partners.
Materials:
-
This compound (Alkyne)
-
Azide counterpart
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of degassed t-BuOH and water)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Sodium Ascorbate in degassed water. This should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the this compound (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Sparge the solution with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate vial, premix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio (e.g., add 5 equivalents of THPTA solution to 1 equivalent of CuSO₄ solution). This mixture should be prepared just before use.
-
Add the CuSO₄/THPTA mixture to the reaction vessel to a final concentration of 1-5 mol% copper relative to the alkyne.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature. Protect from light if any components are photosensitive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of EDTA (0.5 M) to remove the bulk of the copper catalyst.
-
Wash subsequently with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,3-triazole.
-
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: General experimental workflow for a typical CuAAC reaction.
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
References
Technical Support Center: Optimizing Sonogashira Coupling for "Pip-alkyne-Ph-COOCH3" Synthesis
Welcome to the technical support center for the synthesis of "Pip-alkyne-Ph-COOCH3" via Sonogashira coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of "this compound" via Sonogashira coupling?
A1: The synthesis involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne, 1-(prop-2-yn-1-yl)piperidine, with an aryl halide, typically methyl 4-iodobenzoate or methyl 4-bromobenzoate.
Reaction Scheme:
Q2: Which aryl halide is better to use: methyl 4-iodobenzoate or methyl 4-bromobenzoate?
A2: The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[1] Therefore, methyl 4-iodobenzoate is typically more reactive and may provide higher yields under milder conditions compared to methyl 4-bromobenzoate. Aryl chlorides are generally the least reactive and often require more specialized and robust catalytic systems.
Q3: What is Glaser coupling, and how can I minimize this side reaction?
A3: Glaser coupling is the oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This is a common side reaction in Sonogashira coupling, particularly in the presence of a copper co-catalyst and oxygen.[1][2] To minimize it, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[1][2] In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.
Q4: My reaction mixture turns black. What does this indicate?
A4: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and becomes inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst and copper(I) co-catalyst. Ensure phosphine ligands have not been oxidized. | Catalysts and ligands can degrade over time, especially if not stored under an inert atmosphere. |
| Poor Quality Reagents | Use high-purity, anhydrous solvents and amine base. Ensure the alkyne and aryl halide are pure. | Moisture and oxygen can deactivate the catalyst and lead to side reactions. Impurities can act as catalyst poisons. |
| Insufficiently Inert Atmosphere | Thoroughly degas all solvents and the reaction headspace by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). | Oxygen promotes the decomposition of the palladium catalyst and the undesired Glaser homocoupling of the alkyne. |
| Suboptimal Reaction Temperature | If using an aryl bromide, consider increasing the reaction temperature. For aryl iodides, the reaction may proceed at room temperature. | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be accelerated by heating. |
| Inappropriate Base | Ensure the base is strong enough to deprotonate the alkyne. Consider using an amine like triethylamine or diisopropylethylamine, which can also act as a solvent. | The formation of the copper acetylide (in the copper-catalyzed reaction) or the palladium acetylide requires deprotonation of the terminal alkyne. |
| Catalyst Inhibition by Amine Substrate | The tertiary amine of the piperidine moiety can potentially coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes mitigate this effect. | Bulky ligands can help to prevent the substrate from blocking the active site of the catalyst. |
Issue 2: Significant Formation of Glaser Homocoupling Byproduct
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere throughout the reaction. | Oxygen is a key promoter of the oxidative homocoupling of the alkyne. |
| High Copper(I) Concentration | Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount. | While catalytic, an excess of copper can favor the homocoupling pathway. |
| Slow Cross-Coupling Reaction | Address the root cause of the slow desired reaction by following the troubleshooting steps for low yield. | If the desired Sonogashira coupling is slow, the competing homocoupling reaction can become more prominent. |
| Inherent Reactivity of the Alkyne | Switch to a copper-free Sonogashira protocol. | This is the most direct way to eliminate the primary pathway for Glaser coupling. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for Sonogashira couplings of various aryl halides with terminal alkynes. These should serve as a starting point for optimization.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 12 | 88 |
| Methyl 4-iodobenzoate | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | Toluene | 60 | 8 | 92 |
| 4-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 75 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 91 |
| Methyl 4-bromobenzoate | 1-Octyne | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF/H₂O | 90 | 12 | 96 |
| 1-Bromo-4-nitrobenzene | Cyclohexylacetylene | Pd(PPh₃)₄ (5) | - | Piperidine | THF | 65 | 20 | 78 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)piperidine
This protocol is adapted from a known procedure for the N-alkylation of piperidine.
Materials:
-
Piperidine
-
Propargyl bromide (or chloride)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Cool the mixture in an ice bath and add propargyl bromide (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling
This is a general protocol and may require optimization for the specific substrates.
Materials:
-
Methyl 4-iodobenzoate (1.0 equivalent)
-
1-(Prop-2-yn-1-yl)piperidine (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF (or DMF) via syringe, followed by triethylamine.
-
Add 1-(prop-2-yn-1-yl)piperidine via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize Glaser homocoupling.
Materials:
-
Methyl 4-bromobenzoate (1.0 equivalent)
-
1-(Prop-2-yn-1-yl)piperidine (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous and degassed dioxane or toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add methyl 4-bromobenzoate, Pd(OAc)₂, SPhos, and K₂CO₃ to a dry Schlenk tube.
-
Add anhydrous and degassed dioxane (or toluene) and 1-(prop-2-yn-1-yl)piperidine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Caption: Troubleshooting workflow for low or no product yield.
References
Common side reactions with "Pip-alkyne-Ph-COOCH3" and how to avoid them
Welcome to the technical support center for Pip-alkyne-Ph-COOCH3. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal alkyne for click chemistry reactions, a piperidine ring, and a methyl benzoate group. The terminal alkyne allows for covalent linkage to azide-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used click chemistry reaction.[1][3]
Q2: What are the most common side reactions observed when using this compound in coupling reactions?
The most frequently encountered side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a dimeric byproduct. This is particularly prevalent in copper-catalyzed reactions like Sonogashira coupling and CuAAC. Other potential side reactions include hydrolysis of the methyl ester and reactions involving the basic piperidine nitrogen.
Q3: How can I minimize the formation of the Glaser coupling byproduct?
Minimizing Glaser coupling requires careful control of reaction conditions. Key strategies include:
-
Strict exclusion of oxygen: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen promotes the oxidative homocoupling.
-
Minimizing copper catalyst concentration: Using the lowest effective concentration of the copper(I) catalyst can reduce the rate of homocoupling.
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture keeps its instantaneous concentration low, favoring the desired cross-coupling over homocoupling.
-
Use of a copper-free click chemistry method: If Glaser coupling remains a significant issue, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Q4: Can the piperidine moiety in this compound interfere with my reaction?
Yes, the piperidine nitrogen is basic and can act as a nucleophile. This can have several implications:
-
Base-mediated side reactions: The piperidine can act as a base, potentially promoting unwanted side reactions or interfering with the desired catalytic cycle, especially if a specific base is required for the reaction. In Sonogashira couplings, amine bases are often part of the reaction conditions, but the inherent basicity of the substrate should be considered.
-
Coordination to metal catalysts: The nitrogen atom can coordinate to the metal center of the catalyst (e.g., palladium or copper), potentially altering its reactivity or leading to catalyst inhibition.
-
Intramolecular reactions: While less common, under certain conditions, the piperidine nitrogen could potentially catalyze the intramolecular hydrolysis or amidation of the methyl ester group.
Q5: Is the methyl ester group stable under typical coupling conditions?
The methyl ester is generally stable under neutral or mildly acidic conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions. If your reaction requires a strong base, consider the possibility of ester saponification as a side reaction. The presence of nucleophilic amines in the reaction mixture could also lead to amidation of the ester.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Glaser-Hay Homocoupling: Dimerization of the terminal alkyne. | - Ensure strict anaerobic conditions (degas solvents and use an inert atmosphere).- Reduce the concentration of the copper(I) catalyst.- Add this compound to the reaction mixture via syringe pump over an extended period.- Consider using a copper-free click chemistry method (e.g., SPAAC). |
| Formation of a byproduct with loss of the methoxy group from the ester. | Ester Hydrolysis: Cleavage of the methyl ester to a carboxylic acid. | - Avoid strongly acidic or basic reaction conditions.- If a base is required, use a non-nucleophilic, sterically hindered base.- If purification allows, the resulting carboxylic acid can sometimes be re-esterified. |
| Complex reaction mixture with multiple unidentified products. | Piperidine Reactivity: The basic nitrogen may be participating in side reactions. | - Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to the coupling reaction.- In Sonogashira reactions, the choice of amine base can be critical; consider using a less nucleophilic amine or an inorganic base. |
| Reaction fails to go to completion. | Catalyst Inactivation: The piperidine nitrogen may be coordinating to and inhibiting the catalyst. | - Use a higher catalyst loading.- Employ ligands that form a more stable and active catalyst complex, which is less susceptible to inhibition.- Consider a copper-free reaction protocol if copper-mediated inhibition is suspected. |
| Formation of a dark precipitate (palladium black). | Palladium Catalyst Decomposition: Presence of oxygen or impurities. | - Ensure all reagents and solvents are pure and thoroughly degassed.- Maintain a strict inert atmosphere throughout the reaction. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., DMF/water mixture).
-
Prepare a fresh solution of sodium ascorbate (0.5 equiv) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the azide and alkyne.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Purification of "Pip-alkyne-Ph-COOCH3" Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of "Pip-alkyne-Ph-COOCH3" (methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound is showing significant tailing on a standard silica gel column. What is causing this and how can I fix it?
A: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include:
-
Triethylamine (TEA) at 0.1-1%
-
Ammonia in methanol (freshly prepared)
-
-
Use of Deactivated Silica: Employ silica gel that has been treated to reduce the number of acidic sites.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase.
Q2: I am struggling to separate my target compound from a very similar impurity. What strategies can I employ?
A: Separating closely related impurities requires optimizing your chromatographic conditions.
-
Gradient Elution: A shallow gradient of a more polar solvent can help resolve compounds with similar retention factors.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution than standard column chromatography.
-
Alternative Solvent Systems: Experiment with different solvent systems. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
Q3: How can I remove residual trifluoroacetic acid (TFA) from my purified sample after HPLC?
A: Residual TFA can be problematic for downstream applications.
-
Lyophilization from HCl Solution: This is a common and effective method.[1] Dissolve the sample in water, add a small amount of HCl (e.g., to a final concentration of 2-10 mM), freeze the solution, and lyophilize.[1]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can help remove volatile acids.
-
Basic Wash: If your compound is soluble in an organic solvent, you can perform a basic wash with a mild aqueous base like sodium bicarbonate solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple or Broad Peaks in HPLC/LC-MS Analysis | The basic piperidine nitrogen can interact with residual silanols on C18 columns.[2] | Add a competitive base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. Alternatively, adjust the mobile phase pH with an acid like trifluoroacetic acid (TFA) or formic acid to protonate the piperidine. |
| Low Yield After Purification | The compound may be partially soluble in the aqueous phase during extraction. The compound may be adsorbing irreversibly to the silica gel. | Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is basic during extraction of the free base. Use a mobile phase modifier (e.g., TEA) during column chromatography to improve recovery from the column. |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction has stalled, consider adding more reagent or extending the reaction time. |
| Byproduct Formation | Side reactions, such as dimerization of the alkyne or elimination. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of "this compound"
This protocol outlines a general procedure for purifying the target compound using flash column chromatography on silica gel.
Materials:
-
Crude "this compound" reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA) and pack the column.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. Collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Liquid-Liquid Extraction for Work-up
This protocol describes a standard liquid-liquid extraction procedure to isolate the crude product before chromatographic purification.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Quenching: If the reaction was conducted under acidic or basic conditions, neutralize it appropriately.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
Water or dilute acid (if unreacted basic starting materials are present).
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Brine to reduce the solubility of the organic product in the aqueous phase.
-
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Summary of Purification Parameters
| Purification Step | Method | Mobile Phase / Solvents | Yield (%) | Purity (%) | Notes |
| Initial Work-up | Liquid-Liquid Extraction | Ethyl Acetate / Water | - | - | - |
| Primary Purification | Flash Column Chromatography | Hexane:Ethyl Acetate (Gradient) + 0.1% TEA | 75 | 95 | - |
| Final Polishing | Preparative HPLC | Acetonitrile:Water (Gradient) + 0.1% TFA | 90 | >99 | - |
Table 2: Troubleshooting Common Impurities
| Potential Impurity | Expected Elution Profile (vs. Product) | Identification Method | Mitigation Strategy |
| Unreacted Piperidine Starting Material | More polar | LC-MS, ¹H NMR | Ensure complete reaction; basic wash during work-up. |
| Alkyne Starting Material | Less polar | LC-MS, ¹H NMR | Use slight excess of the piperidine starting material. |
| Dimerized Alkyne | Less polar | LC-MS, ¹H NMR | Control reaction concentration and temperature. |
Visualizations
Caption: A general workflow for the purification of "this compound".
Caption: A decision tree for troubleshooting common purification issues.
References
"Pip-alkyne-Ph-COOCH3" stability issues and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Pip-alkyne-Ph-COOCH3, a PROTAC linker and click chemistry reagent. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C under an inert atmosphere.[1] Some suppliers may ship the product at room temperature, but it is crucial to transfer it to the recommended storage conditions upon receipt for long-term preservation.[2]
Q2: What is the chemical formula and molecular weight of this compound?
The chemical formula is C15H17NO2, and the molecular weight is 243.3 g/mol .[1][3][4]
Q3: What are the known applications of this compound?
This compound is utilized as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker. It is specifically used in the synthesis of the PROTAC ARD-266. As a click chemistry reagent, it contains an alkyne group that can react with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Q4: Is this compound sensitive to air or moisture?
While specific stability data is limited, the recommended storage under an inert atmosphere suggests potential sensitivity to air and moisture. The piperidine moiety can be susceptible to oxidation, and the ester group could undergo hydrolysis in the presence of moisture.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Inconsistent or poor results in click chemistry reactions. | Degradation of the alkyne functional group. | - Ensure the compound has been stored properly at -20°C under an inert atmosphere.- Perform a quality control check (e.g., NMR or LC-MS) to assess the purity and integrity of the compound.- Use freshly purchased or recently verified batches of the reagent. |
| Unexpected side products in reactions. | Presence of impurities from degradation. | - Purify the this compound sample before use, for example, by flash chromatography.- Analyze the side products to understand the degradation pathway, which could indicate issues with storage or reaction conditions. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Possible oxidation or hydrolysis due to improper storage. | - Discard the reagent if significant changes in appearance are observed.- Review storage procedures to ensure the compound is not exposed to air, light, or moisture. |
Summary of Storage Conditions
| Parameter | Condition | Reference |
| Temperature | -20°C | |
| Atmosphere | Inert Gas | |
| Light | Keep in a dark place. | General recommendation for complex organic molecules. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a major peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
The purity can be estimated by the relative peak area of the main compound.
-
To assess stability over time, this analysis can be repeated on the same batch of the compound at regular intervals.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Byproduct Identification in "Pip-alkyne-Ph-COOCH3" Click Chemistry
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving "Pip-alkyne-Ph-COOCH3". This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly the identification of byproducts, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the click reaction between "this compound" and an organic azide?
The expected product is a 1,4-disubstituted 1,2,3-triazole. The reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high regioselectivity.[1][2][3][4]
Q2: What are the most common byproducts observed in CuAAC reactions?
The most common byproduct is the homocoupling of the terminal alkyne, often referred to as a Glaser coupling product, resulting in a diyne.[2] This is particularly prevalent when the reaction is exposed to oxygen, which can lead to the oxidation of the Cu(I) catalyst.
Q3: Can the piperidine or the phenyl ester group in "this compound" interfere with the reaction?
While the piperidine nitrogen could potentially coordinate with the copper catalyst, this is generally not a major issue in standard CuAAC protocols. The ester group is typically stable under the mild conditions of click chemistry. However, if basic or acidic conditions are employed for an extended period, hydrolysis of the ester could occur.
Q4: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
Several factors can contribute to low reaction yields:
-
Oxidation of the Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.
-
Insufficient reducing agent: A reducing agent, typically sodium ascorbate, is crucial to maintain the copper in the +1 oxidation state.
-
Inhibitory buffer components: Buffers like Tris can chelate the copper catalyst and hinder its activity.
-
Poor choice or concentration of ligand: Ligands are used to stabilize the Cu(I) catalyst and accelerate the reaction.
-
Low reactant concentration: Higher concentrations generally lead to faster reaction rates.
Q5: How can I monitor the progress of my reaction and identify byproducts?
Reaction progress and byproduct formation can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of the components in the reaction mixture and their mass-to-charge ratios, allowing for the identification of the desired product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and identify byproducts after purification.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the click reaction with "this compound".
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reducing agent (e.g., sodium ascorbate). | Use a freshly prepared solution of sodium ascorbate in excess (typically 5-10 equivalents relative to the copper catalyst). | |
| Incompatible buffer system (e.g., Tris). | Use non-coordinating buffers like phosphate, HEPES, or MOPS. | |
| Poor ligand performance or incorrect ligand-to-copper ratio. | Use a well-established ligand for CuAAC, such as THPTA or TBTA, and maintain the recommended ligand-to-copper ratio (often 5:1). | |
| Presence of a Major Byproduct with a Mass Double that of the Alkyne | Oxidative homocoupling (Glaser coupling) of "this compound". | Ensure thorough deoxygenation of the reaction mixture. Add the copper catalyst and reducing agent at the end to minimize the alkyne's exposure to potentially oxidizing conditions. |
| Multiple Unidentified Byproducts | Degradation of starting materials or product. | Verify the stability of your azide and "this compound" under the reaction conditions. Consider lowering the reaction temperature. |
| Reaction with impurities in starting materials or solvents. | Use high-purity reagents and solvents. | |
| Reaction is Sluggish | Low reactant concentration. | Increase the concentration of the reactants if solubility allows. |
| Steric hindrance from bulky substrates. | Increase the reaction time and/or temperature. Consider using a more effective ligand to accelerate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with "this compound"
This protocol provides a general starting point and can be optimized for specific substrates.
Materials:
-
"this compound"
-
Azide counterpart
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH/H₂O, DMSO, or DMF)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the "this compound" (1.0 equiv.) and the azide (1.1-1.2 equiv.) in the chosen solvent. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Premix: In a separate vial, prepare a premixed solution of CuSO₄ (1-5 mol%) and the ligand (5-25 mol%) in the reaction solvent.
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.
-
Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate (10-20 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Byproduct Identification using LC-MS
Procedure:
-
Sample Preparation: At various time points during the reaction (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis.
-
LC-MS Analysis: Inject the diluted sample into an LC-MS system.
-
Data Analysis:
-
Expected Product: Look for the mass corresponding to the [M+H]⁺ ion of the expected triazole product.
-
Starting Materials: Monitor the decrease in the peak areas of the "this compound" and the azide.
-
Homocoupling Byproduct: Search for a mass corresponding to the dimer of "this compound" minus two protons, [2M-2H+H]⁺.
-
Other Byproducts: Analyze any other significant peaks in the chromatogram and their corresponding mass spectra to hypothesize their structures.
-
Data Presentation
Table 1: Common Reactants and Conditions for CuAAC Reactions
| Component | Typical Concentration/Loading | Notes |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of one reactant can drive the reaction to completion. |
| Copper Catalyst (e.g., CuSO₄) | 1-10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Ligand (e.g., THPTA, TBTA) | 1-10 mol% (often 5x the copper concentration) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 10-50 mol% | A sufficient excess is needed to maintain copper in the +1 oxidation state. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | The choice depends on the solubility of the reactants. |
| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |
Visualizations
Caption: Experimental workflow for byproduct identification in a CuAAC reaction.
Caption: Potential reaction pathway and byproduct formation in the CuAAC reaction.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
Refinement of protocols for large-scale synthesis using "Pip-alkyne-Ph-COOCH3"
Technical Support Center: Large-Scale Synthesis of "Pip-alkyne-Ph-COOCH3"
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the large-scale synthesis of "this compound," a key intermediate for researchers, scientists, and drug development professionals. For the purposes of this guide, we will assume the target molecule is Methyl 4-(2-(4-(piperidin-1-yl)phenyl)ethyn-1-yl)benzoate , synthesized via a Sonogashira coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this class of compounds is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2] For this specific molecule, the reaction would typically involve coupling 1-(4-iodophenyl)piperidine with methyl 4-ethynylbenzoate.
Q2: Why is a copper(I) co-catalyst typically used in the Sonogashira reaction?
A2: The copper(I) salt, such as CuI, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is more reactive towards the palladium catalyst, thereby increasing the rate and efficiency of the cross-coupling reaction, often allowing it to proceed at milder conditions like room temperature.[4]
Q3: Can this reaction be performed without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings have been developed. These variations are particularly useful to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the presence of copper and oxygen.[3] However, copper-free versions might require different ligands, bases, or higher reaction temperatures to achieve comparable yields.
Q4: What are the primary safety concerns for a large-scale Sonogashira reaction?
A4: Key safety considerations include the handling of pyrophoric or air-sensitive catalysts (e.g., Pd(PPh₃)₄), the use of anhydrous and degassed solvents to prevent catalyst deactivation and side reactions, and maintaining a strict inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive copper acetylides and to protect the catalyst. Additionally, the amine bases used (like triethylamine or piperidine) are often flammable and corrosive.
Q5: What are the critical factors for successfully scaling up this synthesis?
A5: Successful scale-up requires careful consideration of several factors:
-
Process Safety: Thorough safety assessment of all reagents and reaction conditions.
-
Raw Material Purity: Ensuring high purity of starting materials to avoid catalyst poisoning.
-
Catalyst Selection: Choosing a robust and efficient catalyst system suitable for large-scale production.
-
Reaction Conditions: Optimizing temperature, reaction time, and reagent stoichiometry for efficiency and safety.
-
Work-up and Purification: Developing a scalable and efficient procedure for product isolation and purification.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Methyl 4-(2-(4-(piperidin-1-yl)phenyl)ethyn-1-yl)benzoate
This protocol details the Sonogashira coupling of 1-(4-iodophenyl)piperidine and methyl 4-ethynylbenzoate.
Reagents:
-
1-(4-iodophenyl)piperidine (1.0 eq)
-
Methyl 4-ethynylbenzoate (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.01 eq)
-
Copper(I) Iodide (CuI) (0.02 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: A suitable reactor is rendered inert by purging with nitrogen or argon. This is crucial to prevent catalyst degradation and side reactions.
-
Reagent Loading: To the reactor, add 1-(4-iodophenyl)piperidine, methyl 4-ethynylbenzoate, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of the inert gas.
-
Solvent and Base Addition: Add the degassed THF and triethylamine via a cannula or a pressure-equalizing dropping funnel.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or HPLC until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and other insoluble materials.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Catalyst Poisoning: Impurities in starting materials or solvents can poison the catalyst. 3. Insufficient Degassing: Oxygen in the reaction mixture can deactivate the Pd(0) catalyst. 4. Low Temperature: The reaction may require heating, especially if using a less reactive aryl bromide instead of an iodide. | 1. Use a fresh batch of catalyst or an air-stable precatalyst. 2. Ensure high purity of all reagents and use anhydrous, degassed solvents. 3. Improve the degassing procedure (e.g., sparging with argon for a longer duration). 4. Gradually increase the reaction temperature and monitor for product formation. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne. 2. High Copper Concentration: Excessive copper(I) can accelerate the Glaser coupling pathway. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the loading of the copper co-catalyst. In some cases, a copper-free protocol may be necessary. |
| Formation of Palladium Black | 1. Catalyst Instability: The catalyst may be unstable at the reaction temperature, leading to decomposition. 2. Inappropriate Ligand: The phosphine ligand may not be robust enough for the reaction conditions. | 1. Use a lower reaction temperature if possible. 2. Switch to a more stable palladium catalyst or a more robust ligand, such as a bulky, electron-rich phosphine ligand. |
| Difficult Purification | 1. Residual Catalyst: Palladium or copper residues remaining in the product. 2. Closely-Eluting Impurities: Side products like the homocoupled alkyne may have similar polarity to the desired product. | 1. Ensure a thorough work-up, including filtration through celite and washing with ammonium chloride. 2. Optimize the chromatography conditions (e.g., solvent gradient) for better separation. |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of the Androgen Receptor Degrader ARD-266
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis of the potent Androgen Receptor (AR) degrader, ARD-266, utilizing the "Pip-alkyne-Ph-COOCH3" linker, alongside an alternative synthetic approach. The document outlines the experimental validation of ARD-266's biological activity and is intended to offer researchers a comprehensive understanding of the methodologies involved in the development of this significant PROTAC (Proteolysis Targeting Chimera).
Introduction to ARD-266
ARD-266 is a highly potent and effective PROTAC degrader of the Androgen Receptor, a key target in the treatment of prostate cancer.[1] It functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] The synthesis of ARD-266 involves the strategic connection of an AR ligand and a von Hippel-Lindau (VHL) E3 ligase ligand via a chemical linker. This guide focuses on the synthesis employing the "this compound" linker, as described in the seminal work by Han et al. (2019), and compares it with a representative alternative synthetic strategy.
Synthesis of ARD-266: A Tale of Two Linkers
The modular nature of PROTACs allows for various synthetic strategies, primarily differing in the nature of the linker and the coupling chemistry employed. Here, we compare the synthesis of ARD-266 using an alkyne-containing piperidine linker with a common alternative approach utilizing a PEG-based linker and "click chemistry."
Method 1: Synthesis of ARD-266 via "this compound"
This approach, detailed by Han et al., involves the coupling of three key fragments: the AR ligand, the VHL E3 ligase ligand, and the "this compound" linker. The synthesis is a multi-step process culminating in the formation of the final ARD-266 molecule.
Experimental Protocol:
The detailed synthetic protocol for ARD-266 (referred to as compound 11 in the original publication) is available in the Supporting Information of the primary research article by Han et al. in the Journal of Medicinal Chemistry (2019).[1] The key steps involve the synthesis of the VHL ligand and the AR antagonist, followed by their coupling to the "this compound" linker.
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for ARD-266 using the "this compound" linker.
Method 2: Alternative Synthesis via PEG Linker and Click Chemistry
A widely adopted alternative for PROTAC synthesis involves the use of polyethylene glycol (PEG) linkers and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method offers high efficiency and modularity. While a direct alternative synthesis for ARD-266 is not published, a representative workflow for a similar AR PROTAC is presented for comparison.
Conceptual Experimental Protocol:
This approach would involve synthesizing an AR ligand with a terminal azide group and a VHL ligand with a terminal alkyne (or vice-versa), connected by a PEG linker. The final step is a CuAAC reaction to form the triazole linkage.
Diagram of the Alternative Synthetic Pathway:
Caption: Alternative synthesis of an AR PROTAC using a PEG linker and click chemistry.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: "this compound" Linker | Method 2: PEG Linker with Click Chemistry |
| Linker Type | Rigid, piperidine-alkyne based | Flexible, PEG-based |
| Coupling Chemistry | Amide bond formation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Key Advantages | Potentially improved cell permeability and metabolic stability due to linker rigidity. | High reaction efficiency and yield, modularity, and suitability for creating libraries of PROTACs with varying linker lengths. |
| Potential Challenges | Multi-step synthesis of the linker and final coupling may be lower yielding. | Potential for copper catalyst contamination requiring careful purification. |
Validation of ARD-266 Performance
The biological activity of ARD-266 was rigorously validated through a series of in vitro experiments to confirm its ability to induce the degradation of the Androgen Receptor.
Key Validation Experiments
-
Western Blotting for AR Degradation: This is the primary assay to visualize and quantify the reduction in AR protein levels following treatment with ARD-266.
-
Cell Viability Assays: To determine the effect of AR degradation on the proliferation and survival of prostate cancer cells.
-
Gene Expression Analysis: To confirm that the degradation of AR leads to the downregulation of AR-regulated genes.
Experimental Protocol: Western Blot for AR Degradation
The detailed protocol for the Western blot analysis is provided in the Supporting Information of the Han et al. (2019) publication.[1] A general workflow is outlined below.
Experimental Workflow Diagram:
Caption: General workflow for Western blot analysis of AR degradation.
Performance Data of ARD-266
The validation experiments demonstrated that ARD-266 is a highly potent AR degrader.
| Cell Line | DC50 (nM)[1] | Maximum Degradation (Dmax) |
| LNCaP | 0.5 | >95% |
| VCaP | 1.0 | >95% |
| 22Rv1 | 0.2 | >95% |
These data highlight the exceptional efficiency of ARD-266 in degrading the Androgen Receptor in various prostate cancer cell lines.
Signaling Pathway of ARD-266 Action
ARD-266 operates through the ubiquitin-proteasome system to achieve targeted protein degradation.
Caption: Mechanism of action of ARD-266 leading to AR degradation.
Conclusion
The synthesis of ARD-266 using the "this compound" linker represents a successful strategy for the development of a highly potent Androgen Receptor degrader. The validation data unequivocally demonstrate its efficacy in preclinical models of prostate cancer. While alternative synthetic approaches, such as those employing click chemistry, offer advantages in terms of modularity and efficiency for library synthesis, the chosen methodology for ARD-266 has proven effective in producing a compound with exceptional biological activity. This guide provides researchers with a comparative overview of these synthetic strategies and the necessary validation protocols, which can inform the design and development of future PROTAC-based therapeutics.
References
The Critical Choice in PROTAC Design: A Comparative Guide to Pip-alkyne-Ph-COOCH3 and PEG Linkers in Efficacy
For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their efficacy. This guide provides a detailed comparison of two distinct linker strategies: the rigid, alkyl-based Pip-alkyne-Ph-COOCH3 and the flexible, hydrophilic Polyethylene Glycol (PEG) linkers.
The selection of a linker in a PROTAC is not merely a matter of connecting a target protein ligand to an E3 ligase ligand; it is a critical determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, directly impacting the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[2][3]
This guide will delve into the characteristics of the this compound linker, exemplified by its use in the potent Androgen Receptor (AR) degrader ARD-266, and contrast it with the widely used PEG linkers. We will present quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
Linker Characteristics at a Glance
| Feature | This compound Derived Linker | PEG Linker |
| Backbone | Alkyl chain with piperidine and phenyl groups, incorporating a triazole ring post-click chemistry.[2][4] | Repeating ethylene glycol units. |
| Flexibility | Generally considered rigid due to the cyclic and aromatic structures and the triazole moiety. | Highly flexible. |
| Solubility | The piperidine moiety can enhance aqueous solubility compared to purely hydrocarbon linkers. | Hydrophilic, generally improves the water solubility of the PROTAC. |
| Synthesis | Incorporated via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | Synthetically versatile, allowing for easy modification of length. |
Impact on PROTAC Efficacy: A Tale of Two Linkers
The choice between a rigid linker, such as the one derived from this compound, and a flexible PEG linker can have significant consequences for PROTAC performance.
The PROTAC ARD-266, which utilizes a linker synthesized from this compound, is a highly potent degrader of the Androgen Receptor (AR). Its rigid structure is thought to properly orient the AR and the VHL E3 ligase for efficient ternary complex formation, leading to impressive degradation efficacy at nanomolar concentrations.
Conversely, studies comparing flexible and rigid linkers for AR degradation have shown mixed results. In one instance, a PROTAC with a flexible PEG linker demonstrated the ability to degrade the AR, whereas PROTACs with rigid disubstituted phenyl linkers were inactive. This highlights that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a "one-size-fits-all" approach is not applicable in PROTAC design.
Quantitative Performance Data
The following tables summarize the degradation performance of PROTACs employing these different linker strategies.
Table 1: Performance of ARD-266 (Utilizing a this compound Derived Linker) against Androgen Receptor
| Cell Line | DC50 (nM) | Dmax (%) |
| LNCaP | 0.2 - 1 | >95 |
| VCaP | 0.2 - 1 | >95 |
| 22Rv1 | 0.2 - 1 | >95 |
Table 2: Comparative Performance of AR PROTACs with Flexible vs. Rigid Linkers
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Visualizing the PROTAC Mechanism and Androgen Receptor Signaling
To better understand the context in which these linkers operate, the following diagrams illustrate the general mechanism of action for PROTACs and the signaling pathway of the Androgen Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Androgen Receptor PROTACs Utilizing a "Pip-alkyne-Ph-COOCH3" Derived Linker
This guide provides a detailed comparison of the performance of ARD-266, a Proteolysis Targeting Chimera (PROTAC) that utilizes a linker derived from "Pip-alkyne-Ph-COOCH3," against other prominent Androgen Receptor (AR) targeting PROTACs. The primary metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), key indicators of a PROTAC's potency and efficacy.
The information presented herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation and selection of AR-targeting protein degraders.
Performance Metrics of AR-Targeting PROTACs
The development of PROTACs has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional inhibition. By hijacking the cell's ubiquitin-proteasome system, PROTACs can effectively eliminate target proteins, such as the Androgen Receptor, which is a key driver in prostate cancer. ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based AR PROTAC that has demonstrated high efficiency in degrading the AR protein.[1][2][3][4][5]
The following table summarizes the DC50 and Dmax values for ARD-266 and other notable AR PROTACs in various AR-positive prostate cancer cell lines.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | VHL | AR | LNCaP | 0.5 | >95 | |
| VCaP | 1 | >95 | ||||
| 22Rv1 | 0.2 | >95 | ||||
| ARV-110 | Cereblon (CRBN) | AR | LNCaP | <1 | Not Reported | |
| VCaP | <1 | Not Reported | ||||
| ARCC-4 | VHL | AR | VCaP | 5 | >98 | |
| ARD-69 | VHL | AR | LNCaP | 0.86 | >95 | |
| VCaP | 0.76 | >95 | ||||
| 22Rv1 | 10.4 | >95 | ||||
| ARD-61 | VHL | AR | LNCaP | 7.2 | >95 | |
| VCaP | 1.0 | >95 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the Androgen Receptor signaling pathway and the general experimental workflow for determining DC50 and Dmax values.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for assessing the efficacy of a PROTAC. Western blotting is the most common method used for this purpose.
Protocol: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the general steps for quantifying the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with a PROTAC such as ARD-266.
1. Cell Culture and Treatment:
-
Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates at a suitable density to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC (e.g., ARD-266) in complete growth medium. A typical concentration range would be from 0.1 nM to 1000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) to serve as the baseline for 0% degradation.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined period, typically 24 hours, to allow for protein degradation.
2. Protein Extraction and Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the total protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
3. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the protein samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Perform electrophoresis to separate the proteins based on size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities for the Androgen Receptor and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of AR remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%). The percentage of degradation is 100% minus the percentage of AR remaining.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 value. The Dmax is the maximum degradation percentage achieved from the curve.
References
A Comparative Guide to Ternary Complex Structural Analysis: Featuring "Pip-alkyne-Ph-COOCH3" Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of the geometry and stability of this complex, ultimately influencing degradation efficiency.
This guide provides a comparative analysis of ternary complexes formed with a specific rigid linker, "Pip-alkyne-Ph-COOCH3," used in the potent Androgen Receptor (AR) degrader ARD-266, against other common linker classes employed in AR-targeted PROTACs.
The Role of the Linker in Ternary Complex Formation
The linker in a PROTAC is not merely a spacer but an active component that influences several key parameters of the ternary complex. Its length, rigidity, and chemical composition dictate the relative orientation of the target protein and the E3 ligase, affecting the efficiency of ubiquitin transfer. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced stability.
Comparative Analysis of Linkers in Androgen Receptor PROTACs
The Androgen Receptor is a key therapeutic target in prostate cancer. Several PROTACs have been developed to degrade AR, employing a variety of linkers. This section compares the "this compound" linker found in ARD-266 with other representative linker types.
"this compound" Linker (in ARD-266)
The "this compound" linker is a rigid, piperidine and alkyne-containing structure. This rigidity is thought to pre-organize the PROTAC into a conformation favorable for binding to both the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ligase, thus promoting the formation of a stable ternary complex. ARD-266 is a highly potent AR degrader, achieving DC50 values in the sub-nanomolar range (0.2-1 nM)[1][2]. Notably, ARD-266 was designed using a VHL ligand with a relatively weak micromolar binding affinity, yet it exhibits exceptional degradation potency[1][2]. This suggests that the rigid linker plays a crucial role in inducing strong cooperative interactions within the ternary complex[3]. While a high-resolution crystal structure of the ARD-266 ternary complex is not publicly available, its high potency points towards an optimized ternary complex geometry.
Alternative Linker Strategies for Androgen Receptor PROTACs
1. Flexible Alkyl/PEG Linkers:
Polyethylene glycol (PEG) and alkyl chains are the most common types of flexible linkers used in PROTAC design. Their flexibility allows for a broader range of conformational sampling, which can be advantageous in early-stage discovery to identify productive binding modes. However, excessive flexibility can also lead to an entropic penalty upon ternary complex formation.
2. Rigid Cyclic Linkers (Piperazine/Piperidine):
Similar to the "this compound" linker, other PROTACs targeting AR have incorporated rigid heterocyclic linkers like piperazine and piperidine. These linkers reduce the conformational flexibility of the PROTAC, which can lead to more potent degradation by pre-organizing the molecule into a bioactive conformation. For instance, the clinical candidate ARV-110 and its successor ARV-766 feature rigid piperidine and piperazine-based linkers.
3. Aromatic Linkers:
Disubstituted phenyl rings have also been explored as rigid linkers in AR PROTACs. However, in some cases, the introduction of a rigid aromatic linker has been shown to impair degradation, suggesting that the specific geometry imposed by the linker was not conducive to the formation of a productive ternary complex. This highlights the empirical nature of linker design and the importance of fine-tuning the linker structure for each specific target and E3 ligase pair.
Quantitative Comparison of AR PROTACs with Different Linkers
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Structural Insights/Features | Reference |
| ARD-266 | Rigid (this compound) | Androgen Receptor | VHL | 0.2 - 1 | >95% | Highly potent degradation despite weak VHL binder, suggesting high cooperativity induced by the rigid linker. | **** |
| ARV-110 | Rigid (Piperidine/Piperazine) | Androgen Receptor | CRBN | ~1 | >90% | Orally bioavailable; rigid linker contributes to favorable pharmacokinetic properties. | |
| ARD-61 | Rigid Heterocyclic | Androgen Receptor | VHL | <1 | >90% | Potent AR degrader with a rigid linker. | |
| Parent PROTAC 54 | Flexible (PEG) | Androgen Receptor | Not Specified | ~3000 | Exhibited degradation | A flexible linker that enables ternary complex formation, but with lower potency compared to rigid counterparts. | |
| PROTACs 55-57 | Rigid (Disubstituted phenyl) | Androgen Receptor | Not Specified | No activity | No activity | Example of how a rigid linker can prevent productive ternary complex formation. |
Experimental Protocols for Ternary Complex Analysis
The structural and biophysical characterization of PROTAC-induced ternary complexes is crucial for understanding their mechanism of action and for rational drug design. Below are overviews of key experimental techniques.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the ternary complex, revealing the precise binding modes of the PROTAC and the protein-protein interactions it induces.
Protocol Overview:
-
Protein Expression and Purification: The target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed and purified to high homogeneity.
-
Ternary Complex Formation: The purified proteins and the PROTAC are mixed in a stoichiometric ratio to form the ternary complex. The stability of the complex can be assessed by techniques like size-exclusion chromatography.
-
Crystallization: The purified ternary complex is subjected to extensive crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement and refined.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large and flexible macromolecular complexes, which are often challenging to crystallize.
Protocol Overview:
-
Sample Preparation: A purified sample of the ternary complex is applied to an EM grid and rapidly vitrified in liquid ethane.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: A large number of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Overview:
-
Sample Preparation: The protein (e.g., E3 ligase) is placed in the sample cell, and the PROTAC (or PROTAC pre-incubated with the target protein for ternary complex measurements) is placed in the titration syringe. Both samples must be in identical buffer to minimize heats of dilution.
-
Titration: The ligand is injected into the protein solution in small aliquots, and the heat change for each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to extract the thermodynamic parameters. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides information on the association (ka) and dissociation (kd) rates of complex formation, from which the equilibrium dissociation constant (KD) can be calculated.
Protocol Overview:
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip.
-
Analyte Injection: The PROTAC, either alone or pre-incubated with the target protein, is flowed over the sensor surface.
-
Detection: The change in refractive index at the sensor surface, which is proportional to the mass bound, is monitored over time to generate a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the rate constants.
Conclusion
The "this compound" linker, as exemplified in the highly potent Androgen Receptor degrader ARD-266, underscores the critical role of rigid linkers in optimizing PROTAC efficacy. While flexible linkers offer advantages in early discovery, rigid linkers can pre-organize the PROTAC for optimal ternary complex formation, leading to enhanced stability, cooperativity, and ultimately, more potent and efficient protein degradation. The choice of linker is a key design element that must be carefully considered and empirically tested for each PROTAC system. A combination of structural biology techniques, such as X-ray crystallography and cryo-EM, and biophysical methods like ITC and SPR, is essential for a comprehensive understanding of the structural and energetic landscape of PROTAC-induced ternary complexes, paving the way for the rational design of next-generation targeted protein degraders.
References
The Strategic Utility of Pip-alkyne-Ph-COOCH3 in PROTAC-mediated Androgen Receptor Degradation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in creating next-generation therapeutics. A key component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a detailed case study on the successful application of Methyl 4-(2-(piperidin-1-yl)ethynyl)benzoate, hereafter referred to as "Pip-alkyne-Ph-COOCH3," in the development of a potent Androgen Receptor (AR) degrader. Its performance will be objectively compared with alternative linker technologies, supported by experimental data, to inform the strategic selection of linkers in PROTAC design.
The Androgen Receptor is a validated therapeutic target in prostate cancer.[1] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins, such as AR, rather than simply inhibiting their function. The choice of linker is paramount as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation. "this compound" is a bifunctional molecule featuring a rigid phenyl-alkyne component and a piperidine moiety, culminating in an ester group. Its alkyne functionality makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal ligation strategy for PROTAC synthesis.
Case Study: this compound in the Synthesis of ARD-266
A notable successful application of "this compound" is in the synthesis of ARD-266, a highly potent and von Hippel-Lindau (VHL) E3 ligase-based AR PROTAC degrader.[1] In a key study, researchers utilized "this compound" to connect an AR antagonist to a VHL ligand.[1] The resulting PROTAC, ARD-266, demonstrated exceptional efficacy in degrading the AR protein in various AR-positive prostate cancer cell lines.
The synthesis of ARD-266 leverages the efficiency of click chemistry. The alkyne group on "this compound" reacts with an azide-functionalized VHL ligand to form a stable triazole ring, which becomes an integral part of the final PROTAC linker. This modular approach allows for the rapid assembly of PROTAC libraries with diverse linker configurations.
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency. The following tables summarize the performance of ARD-266, which incorporates the "this compound"-derived linker, and compares it with other AR-targeting PROTACs employing different linker types.
Table 1: Performance of ARD-266 (Utilizing a this compound-derived Linker)
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | Androgen Receptor | VHL | LNCaP | 0.2-1 | >95 | [1] |
| ARD-266 | Androgen Receptor | VHL | VCaP | 0.2-1 | >95 | [1] |
| ARD-266 | Androgen Receptor | VHL | 22Rv1 | 0.2-1 | >95 |
Table 2: Comparative Performance of AR-Targeting PROTACs with Alternative Linkers
| PROTAC | Linker Type | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | Cereblon | VCaP | <1 | ~95 | |
| ARD-69 | Rigid (optimized from ARD-266) | VHL | LNCaP | 0.86 | >95 | |
| ARCC-4 | Flexible (PEG-based) | VHL | VCaP | 5 | >95 | |
| Compound with Alkyl Linker | Flexible (Alkyl chain) | VHL | LNCaP | 100-1000 | Moderate | |
| PROTAC 54 | Flexible (PEG) | Not Specified | 22Rv1 | Exhibited degradation at 3 µM | Not Specified | |
| PROTACs 55-57 | Rigid (Disubstituted phenyl) | Not Specified | 22Rv1 | No activity | Not Specified |
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to potential variations in experimental conditions.
The data indicates that PROTACs with rigid linkers, such as the one derived from "this compound" in ARD-266 and the piperidine-piperazine linker in ARV-110, tend to exhibit higher potency (lower DC50 values) for AR degradation compared to those with more flexible PEG or alkyl linkers. The rigidity of the linker is thought to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. However, it is crucial to note that excessive rigidity can also be detrimental, as seen with PROTACs 55-57, which showed no activity. This highlights the importance of optimizing the linker structure for each specific target and E3 ligase pair.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Synthesis of ARD-266 via Click Chemistry
The synthesis of ARD-266 involves a convergent approach where the AR-binding moiety, the "this compound" linker precursor, and the VHL-binding moiety are synthesized separately and then conjugated. The key final step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Azide-functionalized VHL ligand
-
"this compound" conjugated to the AR antagonist
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Protocol:
-
Dissolve the azide-functionalized VHL ligand and the "this compound"-AR antagonist conjugate in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the crude product using standard chromatographic methods (e.g., preparative HPLC) to yield the final PROTAC, ARD-266.
Western Blot Analysis of Androgen Receptor Degradation
This protocol is a standard method for quantifying the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., ARD-266) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate the cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the AR and the loading control. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the AR protein levels to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizing Key Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design: The Case of "Pip-alkyne-Ph-COOCH3"
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides a detailed comparison of rigid and flexible linkers, with a focus on the advantages offered by rigid linkers such as "Pip-alkyne-Ph-COOCH3", a key component of the potent Androgen Receptor (AR) degrader, ARD-266.
The Role of the Linker in PROTAC Function
The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, rigidity, and chemical composition determine the relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
Comparison of Rigid and Flexible Linkers
PROTAC linkers can be broadly classified into two main categories: flexible and rigid. The choice between these two types of linkers is a critical decision in PROTAC design and is often context-dependent, requiring empirical validation.
Flexible Linkers , most commonly based on polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[4] This flexibility allows the PROTAC to adopt multiple orientations, which can increase the likelihood of forming a productive ternary complex.[4] However, this conformational freedom can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Flexible linkers can also contribute to poor physicochemical properties and may be more susceptible to metabolism.
Rigid Linkers , such as "this compound", incorporate structural elements like alkyne groups, phenyl rings, and cyclic structures (e.g., piperidine, piperazine) that restrict conformational flexibility. This rigidity can offer several advantages:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic penalty of forming the ternary complex.
-
Improved Selectivity: By constraining the geometry of the PROTAC, rigid linkers can disfavor the formation of off-target ternary complexes, leading to improved selectivity.
-
Enhanced Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to improved metabolic stability and other desirable drug-like properties. For instance, the inclusion of a piperidine group has been shown to increase the solubility of AR degrader PROTACs.
However, the lack of flexibility in rigid linkers can also be a disadvantage if the constrained conformation is not optimal for ternary complex formation.
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, highlighting the impact of linker type on PROTAC performance.
Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
This table illustrates the context-dependent nature of linker selection, where in this specific case, a flexible linker was more effective.
Table 2: Performance of ARD-266 with a Rigid "Pip-alkyne-Ph" Linker
| PROTAC | Cell Line | DC₅₀ (nM) | Maximum Degradation (Dₘₐₓ) | Reference |
| ARD-266 | LNCaP | 0.2-1 | >95% | |
| ARD-266 | VCaP | 0.2-1 | >95% | |
| ARD-266 | 22Rv1 | 0.2-1 | >95% |
This table demonstrates the high potency of a PROTAC utilizing the rigid "this compound" linker.
Table 3: Impact of Linker Rigidity on Cellular Accumulation and Ternary Complex Stability
| PROTAC Derivative | Linker Rigidity | Intracellular Accumulation | Ternary Complex Stability | Reference |
| PROTAC-1 | Flexible | Lower | More Stable | |
| PROTAC-3 | Most Rigid | Markedly Higher | Least Stable |
This table highlights a potential trade-off in linker design, where increased rigidity can enhance cell permeability but may negatively impact the stability of the ternary complex.
Visualizing PROTAC Mechanism and Design Logic
Diagrams generated using Graphviz can help illustrate the complex biological pathways and design considerations in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Logical relationship of linker properties influencing design choice.
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating and comparing different PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP, VCaP) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., AR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with the PROTAC or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
To the pre-cleared lysate, add an antibody against the E3 ligase component (e.g., anti-VHL or anti-CRBN).
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the presence of the target protein (POI) and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.
-
Experimental Setup:
-
Immobilize one of the proteins (e.g., the biotinylated E3 ligase) on a streptavidin-coated sensor chip.
-
First, determine the binding affinity (K_D) of the PROTAC to the immobilized E3 ligase (binary interaction).
-
Then, inject a pre-mixed solution of the PROTAC and the target protein at varying concentrations over the E3 ligase-coated surface.
-
-
Data Analysis:
-
The binding response is measured in real-time.
-
Kinetic parameters (k_on, k_off) and the dissociation constant (K_D) for the ternary complex are determined by fitting the data to appropriate binding models.
-
Cooperativity (α), a measure of how the binding of one component influences the binding of the other, can be calculated by comparing the binary and ternary binding affinities.
-
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers offer synthetic simplicity and conformational adaptability, rigid linkers like "this compound" provide a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization. The high efficacy of ARD-266 in degrading the Androgen Receptor underscores the potential of this rigid linker design. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and researchers must consider potential trade-offs, such as between cellular uptake and ternary complex stability. A systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design and optimization of next-generation protein degraders.
References
- 1. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics of Different Alkyne Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkyne linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. The kinetics of the ligation reaction, predominantly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), directly impacts conjugation efficiency, yield, and the integrity of the biomolecule. This guide provides a comparative analysis of the reaction kinetics of various alkyne linkers, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal conjugation partner for specific research applications.
Quantitative Comparison of Alkyne Linker Reaction Kinetics
The reactivity of alkyne linkers is broadly categorized by the type of cycloaddition reaction they are designed for: CuAAC, which utilizes terminal alkynes, and SPAAC, which employs strained cyclooctynes. The choice between these methodologies often depends on the tolerance of the biological system to the copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
| Alkyne Linker Type | Substituent Nature | Relative Reactivity | Key Considerations |
| Propiolamides | Electron-withdrawing (amide) | High | Generally the most reactive class; may be susceptible to Michael addition.[2] |
| Propiolates | Electron-withdrawing (ester) | High | High reactivity, but can be prone to hydrolysis. |
| Ethynyl Ketones | Electron-withdrawing (ketone) | High | High reactivity. |
| Aromatic Alkynes | Varies (substituent-dependent) | Moderate to High | Reactivity can be tuned with electron-withdrawing or -donating groups on the aromatic ring. |
| Propargyl Ethers/Amides | Generally electron-neutral | Moderate | Good balance of reactivity and stability; widely used.[2] |
| Aliphatic Terminal Alkynes | Electron-donating (alkyl) | Moderate | Generally less reactive than alkynes with electron-withdrawing groups. |
Note: Relative reactivity is a generalization. Actual reaction rates will depend on specific reaction conditions (ligand, solvent, temperature).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions circumvent the need for a copper catalyst by utilizing the high ring strain of cyclooctynes to accelerate the cycloaddition with azides. The reaction rate is highly dependent on the structure of the cyclooctyne, with modifications to the ring framework significantly impacting reactivity.
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne Linker | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| Bicyclo[6.1.0]nonyne | BCN | 0.012 - 0.024 | [3] |
| Azadibenzocyclooctyne | ADIBO | 0.90 | [3] |
| Dibenzocyclooctyne | DIBO | ~0.3 | [Referenced in comparative studies] |
| Biarylazacyclooctynone | BARAC | ~0.1 | [Referenced in comparative studies] |
| trans-Cyclooctyne | TCO | 1 - 10 | |
| Dibenzoazacyclooctyne | DIBAC | ~0.1-0.4 | [Referenced in comparative studies] |
Note: Rate constants can vary depending on the solvent and the specific azide used. The data presented is for comparison under similar conditions.
Experimental Protocols
Accurate determination of reaction kinetics is essential for optimizing bioconjugation protocols. Below are detailed methodologies for measuring the reaction rates of CuAAC and SPAAC.
Protocol 1: Determination of CuAAC Kinetics using UV-Vis Spectroscopy
This protocol describes how to monitor the progress of a CuAAC reaction by observing changes in the UV-Vis absorbance spectrum over time. This method is suitable when the product of the reaction has a distinct absorbance profile compared to the reactants.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule (one of which should have a chromophore)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the alkyne, azide, CuSO₄, and sodium ascorbate in the desired buffer.
-
Determination of Optimal Wavelength: Record the UV-Vis spectra of the starting materials (alkyne and azide) and the purified triazole product to identify a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
-
Reaction Setup: In a quartz cuvette, add the buffer, alkyne, and azide solutions to their final desired concentrations. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: To initiate the reaction, add the CuSO₄ and sodium ascorbate solutions to the cuvette. Mix the solution quickly and thoroughly.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined wavelength at regular time intervals. The frequency of data collection should be sufficient to capture the initial phase of the reaction accurately.
-
Data Analysis:
-
Convert the absorbance data to the concentration of the product at each time point using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity of the product, b is the path length of the cuvette, and c is the concentration.
-
Plot the concentration of the product versus time.
-
To determine the second-order rate constant (k₂), analyze the data using the appropriate integrated rate law for a second-order reaction: 1/([A]₀ - [P]) = k₂t + 1/[A]₀ (for equimolar initial concentrations of reactants A and B) or by fitting the data to a second-order kinetic model using appropriate software.
-
Protocol 2: Determination of SPAAC Kinetics using ¹H NMR Spectroscopy
This protocol provides a detailed method for quantifying the second-order rate constants of SPAAC reactions by monitoring the disappearance of reactants and the appearance of products using quantitative ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne linker
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a precisely weighed amount of the cyclooctyne and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a stock solution of the azide in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Place the NMR tube containing the cyclooctyne and internal standard into the NMR spectrometer and allow the temperature to equilibrate.
-
Optimize the spectrometer settings (e.g., shimming) to obtain high-resolution spectra.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) of the cyclooctyne and internal standard.
-
Add a precise volume of the azide stock solution to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The delay between each spectrum should be short enough to accurately monitor the reaction progress.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the cyclooctyne, the azide, the triazole product, and the internal standard.
-
Calculate the concentration of the reactants and products at each time point by comparing their integral values to the integral of the internal standard. . Plot the natural logarithm of the concentration of the cyclooctyne versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the azide (assuming the azide is in large excess).
-
Visualizing Reaction Workflows
Diagrams are essential for clearly communicating experimental processes and the underlying principles of reaction kinetics.
Caption: Workflow for determining CuAAC reaction kinetics using UV-Vis spectroscopy.
Caption: Workflow for determining SPAAC reaction kinetics using ¹H NMR spectroscopy.
References
A Comparative Guide to the In-Cell Efficacy of PROTACs Synthesized with "Pip-alkyne-Ph-COOCH3"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-cell efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Pip-alkyne-Ph-COOCH3" linker. The performance of a prominent PROTAC utilizing this linker, ARD-266, is objectively compared with other Androgen Receptor (AR) targeting PROTACs. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficacy. The "this compound" moiety represents a specific type of linker that has been successfully employed in the synthesis of potent PROTACs. This guide focuses on the performance of PROTACs incorporating this linker in a cellular context.
Quantitative Comparison of In-Cell Efficacy
The following table summarizes the in-cell degradation potency (DC50) and maximal degradation (Dmax) of ARD-266, a PROTAC synthesized with a "this compound" derived linker, in comparison to other notable Androgen Receptor (AR) PROTACs. The data is compiled from various studies and presented for different prostate cancer cell lines.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type/Component | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARD-266 | Androgen Receptor (AR) | VHL | This compound derived | LNCaP | 0.2-1 | >95 | [1][2][3] |
| VCaP | 0.2-1 | >95 | [1][2] | ||||
| 22Rv1 | 0.2-1 | >95 | |||||
| ARD-69 | Androgen Receptor (AR) | VHL | tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate | LNCaP | 0.86 | >95 | |
| VCaP | 0.76 | >95 | |||||
| 22Rv1 | 10.4 | >95 | |||||
| ARCC-4 | Androgen Receptor (AR) | VHL | Enzalutamide-based | VCaP | 5 | >95 | |
| LNCaP | 5 | >95 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, focusing on the in-cell degradation assays used to determine the efficacy of the PROTACs.
Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTACs or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to 24 hours or longer to assess both the kinetics and extent of protein degradation.
Western Blotting for Protein Degradation Analysis
This is a standard technique to quantify the levels of the target protein after PROTAC treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and then lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-AR antibody) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH, or vinculin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The intensity of the bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General mechanism of action of a PROTAC molecule.
References
Safety Operating Guide
Proper Disposal of Pip-alkyne-Ph-COOCH3: A Guide for Laboratory Professionals
Pip-alkyne-Ph-COOCH3 is an alkyl-chain based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation. As a laboratory chemical, it must be handled and disposed of with care to ensure the safety of personnel and to protect the environment.
Chemical and Physical Properties
Below is a summary of the known properties of this compound. This information is crucial for its proper handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.3 g/mol |
| Appearance | Solid |
| Primary Use | Laboratory chemical (PROTAC linker) |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Identification and Collection:
-
Treat all unused or residual this compound as hazardous chemical waste.[1]
-
Collect the solid waste in its original container if possible, or in a designated, compatible, and properly sealed waste container.[2][3] For contaminated lab supplies such as gloves or weigh boats, double-bag them in clear plastic bags.[3]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
-
Waste Segregation and Storage:
-
Store the this compound waste separately from other waste streams. Specifically, do not mix it with:
-
Aqueous waste
-
Halogenated organic solvents
-
Acids, bases, or oxidizers
-
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and ideally have secondary containment to prevent the spread of material in case of a spill.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.
-
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research projects, its primary application is as a linker in the synthesis of PROTACs. This typically involves standard organic synthesis techniques such as coupling reactions. The disposal of waste generated from these reactions should follow the guidelines for mixed chemical waste, taking into account all reactants, solvents, and byproducts present.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: General workflow for laboratory chemical disposal.
References
Personal protective equipment for handling Pip-alkyne-Ph-COOCH3
Essential Safety and Handling Guide for Pip-alkyne-Ph-COOCH3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling this compound (CAS: 2308496-47-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines necessary precautions based on the hazardous properties of its constituent functional groups: a piperidine ring, a terminal alkyne, and a methyl benzoate moiety.
This compound is a solid, alkyl-chain-based PROTAC (PROteolysis TArgeting Chimera) linker used in chemical synthesis.[1][2] Its molecular formula is C15H17NO2 and it has a molecular weight of 243.3 g/mol .[1][3]
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its chemical structure. The piperidine component suggests potential for severe skin and eye irritation, toxicity upon contact or inhalation, and flammability.[4] The terminal alkyne group presents a risk of forming explosive acetylides with certain metals and is also associated with flammability. The methyl benzoate portion is a combustible liquid and can be harmful if swallowed.
A comprehensive PPE strategy is mandatory to mitigate these risks.
| Protection Type | Required PPE | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against skin contact, which may cause severe irritation or toxicity. Inspect gloves for any signs of degradation or puncture before and during use. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that could cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant coat should be worn over personal clothing to protect against splashes and potential fire hazards from the piperidine and alkyne functionalities. |
| Respiratory Protection | Use in a certified chemical fume hood. | Handling the compound in a well-ventilated fume hood is crucial to avoid inhalation, which could be fatal due to the piperidine component. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Clear the workspace of any incompatible materials, especially strong oxidizing agents, acids, and heavy metal salts (e.g., silver, copper, mercury) to prevent the formation of explosive acetylides.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Weighing and Transfer:
-
Don the required PPE as outlined in the table above.
-
Weigh the solid compound within the fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
3. In-Use Procedures:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid heating the compound near open flames or other ignition sources due to its flammability.
-
If working with solutions, be mindful of the solvent's flammability and toxicity as well.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of any solution, including solvents.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.
-
Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
